Product packaging for 4-Chloro-5-methylthioindole(Cat. No.:)

4-Chloro-5-methylthioindole

Cat. No.: B8468847
M. Wt: 197.69 g/mol
InChI Key: YRXORUFEMKBBNR-UHFFFAOYSA-N
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Description

Overview of Indole (B1671886) Core Significance in Organic and Materials Chemistry

The indole ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of organic and materials chemistry. wikipedia.orgmiamioh.edu Its structural rigidity and electron-rich nature make it a privileged scaffold found in a vast array of biologically active compounds and functional materials. nih.govfiveable.me The indole nucleus is a key component in numerous natural products, pharmaceuticals, and agrochemicals, underscoring its immense importance in chemical research and development. researchgate.netnumberanalytics.com

The history of indole is intrinsically linked to the study of natural dyes. In 1866, German chemist Adolf von Baeyer first isolated indole from the degradation of indigo (B80030) dye. biocrates.commdpi.com The name "indole" is a portmanteau derived from "indigo" and "oleum," the fuming sulfuric acid used in the reaction. biocrates.com The chemical structure was identified in 1869. biocrates.com Following its discovery, chemists sought efficient methods for its construction. One of the most enduring and widely used methods, the Fischer indole synthesis, was developed in 1883 by Emil Fischer. wikipedia.org This reaction, which involves the acid-catalyzed cyclization of a phenylhydrazone, remains a fundamental tool for creating substituted indoles. wikipedia.org Over the century since, numerous other named syntheses have been developed, including the Leimgruber–Batcho, Bischler, and Nenitzescu methods, providing a diverse toolkit for accessing the indole core. wikipedia.orgnih.gov

Synthesis MethodYear DevelopedBrief Description
Fischer Indole Synthesis 1883Acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form an indole. wikipedia.org
Leimgruber–Batcho Indole Synthesis 1976An efficient, high-yielding method for producing indoles and substituted indoles, popular in the pharmaceutical industry. wikipedia.org
Bischler Indole Synthesis 1892Reaction of an α-halo-ketone with an excess of aniline (B41778) to form a 2-arylindole. nih.gov
Nenitzescu Indole Synthesis 1929Reaction of a benzoquinone with a β-aminocrotonic ester to produce a 5-hydroxyindole (B134679) derivative. nih.gov

Functionalized indoles are of paramount strategic importance in modern chemistry. researchgate.net They are integral to a wide range of pharmaceuticals targeting various diseases. nih.gov For instance, the indole framework is present in the anti-inflammatory drug indomethacin, the neurotransmitter serotonin, and the hormone melatonin. wikipedia.org Furthermore, indole alkaloids, a large class of natural products, exhibit a wide spectrum of biological activities, including anticancer and antihypertensive properties. nih.govnih.gov Beyond medicine, indole derivatives are being explored in materials science for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com The ability to selectively introduce functional groups at various positions on the indole ring allows chemists to fine-tune the electronic, physical, and biological properties of the resulting molecules, making the development of new functionalization methods a vibrant area of research. researchgate.netnumberanalytics.com

Specific Context of Halogenated and Alkylthio-Substituted Indoles in Academic Studies

The introduction of halogen and alkylthio substituents onto the indole scaffold significantly modifies its chemical properties and provides handles for further synthetic transformations. These functionalization strategies are crucial for creating novel molecular architectures with tailored functions.

Halogenation is a fundamental transformation in organic synthesis that can profoundly impact a molecule's properties. nih.gov Introducing a halogen, such as chlorine, onto the indole ring alters its electronic nature, typically making the aromatic system more electron-deficient. This modification affects the reactivity of the indole in subsequent reactions, particularly electrophilic substitutions. mdpi.combhu.ac.in The position of the halogen is critical; for example, halogenation at the C3 position is common due to the high electron density at this site. bhu.ac.in However, achieving regioselective halogenation at other positions, like C2, C4, C5, C6, or C7, often requires specific strategies, such as the use of directing groups or specialized reagents. researchgate.net Halogenated indoles are valuable intermediates in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. numberanalytics.commdpi.com This versatility makes them key building blocks in the synthesis of complex molecules. nih.gov

PropertyEffect of Halogenation (Chlorination)
Reactivity Modifies electron density, influencing electrophilic substitution patterns. mdpi.combhu.ac.in
Synthetic Utility Serves as a handle for transition metal-catalyzed cross-coupling reactions. numberanalytics.commdpi.com
Biological Activity Can enhance or alter the pharmacological profile of a molecule. nih.gov

The thioether group, and specifically the methylthio (-SMe) group, is another important functional moiety in indole chemistry. The sulfur atom can be readily oxidized to sulfoxide (B87167) and sulfone, which alters the electronic properties and can act as a leaving group or a directing group in further synthetic steps. Thioether groups can also participate in various coupling reactions. In structure-activity relationship (SAR) studies, the introduction of a thioether can impact a molecule's lipophilicity and its ability to interact with biological targets. acs.orgacs.org For example, research has shown that replacing other linkers with a thioether can significantly alter the biological activity of a compound. acs.org The synthesis of thioether-substituted indoles can be achieved through various methods, including the reaction of indoles with sulfenyl chlorides or the use of thiourea (B124793) as a sulfur source in one-pot reactions. rsc.org

Unique Research Focus and Challenges Presented by 4-Chloro-5-methylthioindole

The specific compound this compound presents a unique substitution pattern that is not widely reported in the scientific literature, suggesting it is a novel or underexplored molecule. The primary research challenge is its synthesis. Achieving the desired regiochemistry—placing a chlorine atom at the C4 position and a methylthio group at the C5 position—requires a carefully designed synthetic route. Standard electrophilic substitution methods on indole may not provide this specific isomer selectively. Therefore, a multi-step synthesis starting from a pre-functionalized benzene derivative would likely be necessary.

Once synthesized, the compound would be of significant interest for several reasons:

Combined Electronic Effects : The interplay between the electron-withdrawing chloro group and the potentially electron-donating (via resonance) or electron-withdrawing (via induction) methylthio group creates a unique electronic environment on the indole ring. Studying its reactivity in electrophilic substitution and metal-catalyzed reactions would provide valuable insights into the directing effects of this substituent combination.

Further Functionalization : The presence of both a chloro and a methylthio group offers two distinct handles for further chemical modification. The chlorine atom can be targeted in cross-coupling reactions, while the sulfur atom can be oxidized to modulate the molecule's properties. This dual functionality makes it a potentially versatile building block for creating more complex molecular libraries.

Biological Screening : Given the prevalence of halogenated and sulfur-containing indoles in bioactive compounds, this compound would be a prime candidate for biological screening to explore its potential as a lead compound in drug discovery. The specific substitution pattern could lead to novel interactions with biological targets.

The main challenge remains the lack of established synthetic protocols and characterization data for this particular molecule, highlighting an opportunity for new research in the field of indole chemistry.

No Publicly Available Research Found for this compound

Despite a thorough search of scientific databases and chemical literature, no specific research or data could be found for the chemical compound This compound . Consequently, an article detailing its chemical properties, synthesis, and research applications as per the requested outline cannot be generated at this time.

The performed searches for "this compound synthesis," "chemical properties of this compound," "spectroscopic data of this compound," "reactivity of this compound," and "research applications of this compound" did not yield any relevant results for this specific molecule.

While information exists for related compounds containing chloro, methylthio, and indole or similar heterocyclic cores, no literature specifically addresses the synthesis, characterization, or application of the 4-chloro-5-methylthio substituted indole. This suggests that this particular compound may not have been synthesized or characterized in the publicly available scientific literature to date.

It is important to note that the absence of information does not definitively mean the compound has never been created, but rather that it has not been the subject of published research that is accessible through standard chemical and scientific search platforms.

Therefore, the following sections of the requested article outline remain unpopulated due to the lack of available data:

Rationale and Scope of Current Research Directions on this compound

Without any foundational research on this specific compound, it is not possible to provide scientifically accurate information regarding its properties, synthesis, or potential research directions. Further investigation into proprietary chemical libraries or novel synthesis research may be required to obtain information on this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNS B8468847 4-Chloro-5-methylthioindole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClNS

Molecular Weight

197.69 g/mol

IUPAC Name

4-chloro-5-methylsulfanyl-1H-indole

InChI

InChI=1S/C9H8ClNS/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,1H3

InChI Key

YRXORUFEMKBBNR-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C2=C(C=C1)NC=C2)Cl

Origin of Product

United States

Iii. Mechanistic Organic Chemistry and Reactivity Profile of 4 Chloro 5 Methylthioindole

Detailed Electrophilic Aromatic Substitution (EAS) Reactivity of 4-Chloro-5-methylthioindole

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles, proceeding at rates significantly faster than that of benzene (B151609). sigmaaldrich.com The preferred site of electrophilic attack on an unsubstituted indole (B1671886) is the C-3 position of the pyrrole (B145914) ring, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion). youtube.com

The regiochemical outcome of EAS on this compound is determined by the combination of the indole nucleus's intrinsic preference and the directing effects of the two substituents on the benzene ring.

Indole Nucleus Effect : The pyrrole ring is the most activated part of the indole system. Electrophilic attack occurs preferentially at C-3, as this leads to a more stable carbocation intermediate where the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the fused benzene ring. youtube.com If the C-3 position is occupied, substitution may occur at C-2. youtube.com

C-4 Chloro Substituent : Halogens are a unique class of substituents in EAS. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which lowers the electron density of the aromatic ring and slows the rate of reaction compared to unsubstituted benzene. nih.gov However, they are ortho, para-directors because their lone pairs can be donated via a resonance effect (+R) to stabilize the cationic intermediate when the attack occurs at these positions. nih.gov In this compound, the chloro group would direct incoming electrophiles towards the C-3 and C-5 positions.

C-5 Methylthio Substituent : The methylthio (-SMe) group is an activating, ortho, para-director. Its sulfur atom possesses lone pairs that can be donated into the ring through resonance (+R), increasing the ring's electron density and stabilizing the arenium ion intermediate. This effect outweighs its weak inductive withdrawal. pharmdguru.com The methylthio group at C-5 directs incoming electrophiles toward the C-4 and C-6 positions.

To understand the reactivity of this compound, it is useful to compare it with simpler indoles:

Unsubstituted Indole : It is highly reactive towards electrophiles, with a reaction rate for EAS estimated to be about 10¹³ times greater than that of benzene. sigmaaldrich.com Substitution occurs almost exclusively at C-3.

4-Chloroindole (B13527) : The presence of the electron-withdrawing chlorine atom at C-4 deactivates the indole ring towards EAS compared to the parent indole. google.com The reactivity is still significant due to the nature of the indole nucleus, and substitution is expected to occur at C-3.

5-Methylthioindole : The electron-donating methylthio group at C-5 would activate the ring, making it even more reactive towards EAS than unsubstituted indole. The primary substitution site remains C-3.

Nucleophilic Substitution Reactions at the C-4 Chlorine Position

The replacement of the chlorine atom at the C-4 position represents a key pathway for the further functionalization of the molecule. This can be achieved through nucleophilic aromatic substitution (SNAr) or, more commonly, through transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

The indole ring system is inherently electron-rich, which is unfavorable for SNAr. Furthermore, in this compound, both the pyrrole nitrogen and the 5-methylthio group are electron-donating by resonance, increasing the electron density on the benzene ring and further deactivating it towards nucleophilic attack. Consequently, SNAr reactions at the C-4 position are expected to be challenging and likely require harsh conditions (high temperatures, strong bases) or the use of a catalyst. ncrdsip.com Some SNAr reactions on heteroaryl chlorides can be promoted by Lewis acids or specific base/solvent systems like KF in water or KOH in DMSO. acsgcipr.orgresearchgate.netnih.gov

Transition metal-catalyzed cross-coupling reactions are powerful and versatile methods for forming new bonds at the C-4 position of haloindoles, avoiding the harsh conditions and electronic limitations of SNAr. sigmaaldrich.comrsc.org The C-4 chloro substituent on the indole ring is a suitable handle for these transformations, which generally involve the oxidative addition of a palladium(0) catalyst to the carbon-chlorine bond. youtube.commit.edu A wide variety of bonds can be formed using this approach.

Below is a table summarizing typical conditions for various palladium-catalyzed cross-coupling reactions applicable to aryl chlorides.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for C-4 Functionalization
ReactionBond FormedCoupling PartnerTypical Catalyst/Ligand SystemTypical Base
Suzuki CouplingC-CAryl/Vinyl Boronic Acid or EsterPd(PPh₃)₄, Pd(OAc)₂ with ligands like SPhos, XPhosNa₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄
Stille CouplingC-COrganostannane (e.g., R-SnBu₃)Pd(PPh₃)₄, PdCl₂(PPh₃)₂Often not required
Heck CouplingC-CAlkenePd(OAc)₂, Pd/CEt₃N, K₂CO₃, Cs₂CO₃
Sonogashira CouplingC-C (alkyne)Terminal AlkynePdCl₂(PPh₃)₂ with CuI co-catalystEt₃N, piperidine, DIPA
Negishi CouplingC-COrganozinc reagent (R-ZnX)Pd(PPh₃)₄, Pd(dppf)Cl₂Often not required
Buchwald-Hartwig AminationC-NAmine, Amide, Amine EsterPd(OAc)₂ or Pd₂(dba)₃ with ligands like BINAP, XantphosNaOᵗBu, K₂CO₃, Cs₂CO₃
Buchwald-Hartwig EtherificationC-OAlcohol, PhenolPd(OAc)₂ with ligands like Xantphos, biaryl phosphinesNaOᵗBu, K₂CO₃, Cs₂CO₃

This table provides generalized conditions; specific substrate and coupling partners may require optimization. sigmaaldrich.commit.edunih.govbeilstein-journals.orgresearchgate.netrsc.org

Reactivity and Transformations of the 5-Methylthio Group

The 5-methylthio (-SMe) group is not merely a passive substituent; it can participate in its own set of chemical transformations, offering further avenues for molecular diversification.

Key reactions involving the methylthio group include:

Oxidation : The sulfur atom in the methylthio group is susceptible to oxidation. Treatment with mild oxidizing agents (e.g., one equivalent of hydrogen peroxide or a peroxy acid like m-CPBA) can convert the thioether into the corresponding 5-methylsulfinylindole (a sulfoxide). Using stronger oxidizing conditions or an excess of the oxidant can lead to the formation of the 5-methylsulfonylindole (a sulfone). These transformations are significant as they dramatically alter the electronic properties of the substituent, turning it from an electron-donating group into a powerful electron-withdrawing group.

Desulfurization : The methylthio group can be reductively cleaved from the aromatic ring. A common method for this transformation is treatment with Raney Nickel (Raney Ni). google.comsci-hub.red This reaction would convert this compound into 4-chloroindole , effectively removing the sulfur-containing moiety. This can be a useful strategic step in a multi-step synthesis.

Table 2: Key Transformations of the 5-Methylthio Group
TransformationProduct TypeTypical Reagents and Conditions
Oxidation to Sulfoxide (B87167)5-Methylsulfinyl derivative1 eq. H₂O₂ or m-CPBA, various solvents (e.g., CH₂Cl₂)
Oxidation to Sulfone5-Methylsulfonyl derivative≥2 eq. H₂O₂ or m-CPBA, often with heating
Desulfurization5-des-thio derivativeRaney Nickel (W-2), Ethanol (B145695), stirring

This table outlines general transformations for aryl thioethers. google.commdpi.com

Selective Oxidation to Sulfoxide and Sulfone Derivatives

The sulfur atom in the methylthio group of this compound is susceptible to oxidation, leading to the corresponding sulfoxide and sulfone derivatives. The selective oxidation of sulfides is a fundamental transformation in organic synthesis, with the products, sulfoxides and sulfones, being valuable intermediates and possessing biological activity themselves. acsgcipr.orgrsc.org

The oxidation can be controlled to selectively yield either the sulfoxide or the sulfone by careful choice of the oxidant and reaction conditions. nih.gov Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this purpose. nih.gov The selectivity of the oxidation of sulfides to sulfoxides or sulfones can often be managed by controlling the stoichiometry of the oxidant. researchgate.net For instance, using a controlled amount of H₂O₂ in a suitable solvent system, such as glacial acetic acid, can favor the formation of the sulfoxide. nih.gov Increasing the amount of the oxidizing agent and adjusting the reaction conditions, such as temperature, will typically lead to the corresponding sulfone. rsc.org

Heterogeneous catalysts, such as those based on polyoxometalates, have been developed to facilitate the selective oxidation of sulfides with hydrogen peroxide, offering advantages like catalyst recyclability and mild reaction conditions. nih.gov While specific studies on this compound are not prevalent, the general principles of sulfide (B99878) oxidation are applicable. The reaction conditions for the selective oxidation of a generic aryl sulfide to its corresponding sulfoxide and sulfone are presented in the table below.

Table 1: General Conditions for Selective Oxidation of Aryl Sulfides

ProductOxidantCatalyst/SolventConditions
SulfoxideH₂O₂ (1.1 eq)Acetic AcidRoom Temperature
SulfoneH₂O₂ (2.2 eq)Acetic AcidReflux

This table presents generalized conditions and may require optimization for this compound.

Radical and Photochemical Transformations of the Thioether

The thioether linkage in this compound can undergo transformations involving radical intermediates or photochemical excitation. Recent studies have demonstrated that aryl alkyl thioethers can serve as precursors for carbon-centered alkyl radicals under electroreductive conditions, leading to the selective cleavage of the C(sp³)–S bond. chemrxiv.org This approach offers an alternative to traditional two-electron pathways catalyzed by transition metals.

Photochemical methods can also be employed to cleave the carbon-sulfur bond in thioethers. rsc.org Excitation with light can lead to the formation of radical species that can participate in subsequent reactions. For example, a light-driven, metal-free protocol for the direct C2-alkylation of indoles has been reported, proceeding through the photochemical formation of reactive open-shell species from α-iodosulfones. rsc.org While direct photochemical studies on this compound are limited, the principles of photochemically induced C-S bond cleavage and radical generation are relevant.

Furthermore, radical-initiated 1,2-aryl migrations in α,α-diaryl allylic alcohols have been achieved using sulfonium (B1226848) salts as alkyl radical precursors, a reaction catalyzed by visible light and copper. rsc.org This highlights the potential for the sulfur moiety in derivatives of this compound to participate in radical-mediated carbon-carbon bond-forming reactions.

Alkylation and Ligand Exchange Reactions at Sulfur

The sulfur atom in this compound, being a nucleophile, can be alkylated to form sulfonium salts. youtube.com This reaction typically involves treating the sulfide with an alkyl halide. youtube.com The resulting sulfonium salts are versatile synthetic intermediates. bris.ac.uk The synthesis of sulfonium salts can be achieved under mild conditions, and they have applications in various organic transformations. researchgate.netucd.ie

Ligand exchange at the sulfur atom of aryl thioethers is another potential transformation. nih.gov While less common than reactions at transition metal centers, these exchanges can occur, particularly in the presence of metal catalysts. For instance, nickel-catalyzed aryl exchange reactions between 2-pyridyl sulfides and aryl electrophiles have been reported. acs.org This type of reaction involves the cleavage and formation of aryl-S bonds. acs.org Additionally, transition-metal-free methods for the synthesis of aryl thioethers through nucleophilic aromatic substitution have been developed, where in some cases, disulfides can be used directly as nucleophiles. researchgate.net These methodologies underscore the possibility of modifying the substitution at the sulfur atom of this compound.

C-H Activation and Functionalization of this compound

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom- and step-economical approach to modify complex molecules. chim.it The indole nucleus, with its multiple C-H bonds, presents both opportunities and challenges for regioselective functionalization. chim.it

Directed C-H Activation at C-2 and C-3

The pyrrole ring of the indole nucleus is electron-rich, making the C-2 and C-3 positions susceptible to electrophilic attack and C-H activation. chim.itnih.gov The C-3 position is generally the most nucleophilic site. nih.gov However, the regioselectivity of C-H functionalization can be controlled by various factors, including the choice of catalyst and the presence of directing groups. chim.itbeilstein-journals.org

For N-substituted indoles, palladium-catalyzed C-H functionalization often occurs at the C-2 position. beilstein-journals.org The use of specific directing groups attached to the indole nitrogen can steer the functionalization to a particular position. For example, an N-(2-pyridylmethyl) group directs alkenylation to the C-2 position. beilstein-journals.org In the absence of such a strong directing group, functionalization often defaults to the more electronically favored C-3 position. beilstein-journals.org The development of enantioselective palladium-catalyzed C-H functionalization of indoles at the C-3 position has also been achieved using chiral ligands. nih.gov

While the inherent reactivity of this compound would favor functionalization at the pyrrole ring, the precise regioselectivity between C-2 and C-3 would depend on the specific reaction conditions and any directing group that might be installed on the indole nitrogen.

Palladium-Catalyzed and Transition Metal-Free C-H Functionalization

Palladium catalysis has been extensively used for the C-H functionalization of indoles due to its versatility and tolerance of various functional groups. beilstein-journals.orgnih.gov Palladium(II) catalysts are commonly employed in oxidative systems, where an oxidant is required to regenerate the active catalyst. beilstein-journals.org These reactions can be used to form a variety of new bonds, including carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed C-H activation can be directed by a coordinating group on the substrate, leading to high regioselectivity. nih.gov

In recent years, transition-metal-free methods for C-H functionalization have gained significant attention as more sustainable alternatives. bohrium.comnih.gov For electron-rich heterocycles like indoles, electrophilic C-H borylation can be achieved using a catalyst system like B(C₆F₅)₃ with catecholborane, typically functionalizing the electron-rich C-3 position. acs.org Furthermore, electrochemical methods have been developed for the transition-metal-free bromination of the indole C-H bond at the C-3 position. mdpi.com Oxidative cross-coupling of indoles with other electron-rich (hetero)arenes can also be achieved under metal-free conditions using hypervalent iodine reagents. nih.gov

Table 2: Comparison of C-H Functionalization Methods for Indoles

MethodCatalyst/ReagentPositionKey Features
Palladium-CatalyzedPd(OAc)₂, Directing GroupC-2, C-4, C-7High regioselectivity, broad scope
Transition-Metal-FreeB(C₆F₅)₃, CatecholboraneC-3Electrophilic borylation
Transition-Metal-FreeElectrochemical (Umpolung)C-3Mild, sustainable bromination
Transition-Metal-FreeHypervalent Iodine ReagentsC-3Oxidative cross-coupling

C-H Functionalization at the Benzenoid Ring (C4-C7)

Functionalization of the C-H bonds on the benzenoid ring (C4-C7) of the indole nucleus is significantly more challenging than at the pyrrole ring due to their lower reactivity. nih.govresearchgate.net Achieving regioselectivity among these four positions is a major hurdle. researchgate.net

The most successful strategies for functionalizing the benzenoid ring rely on the use of directing groups attached to the indole nitrogen. nih.govnih.gov These groups coordinate to a transition metal catalyst, bringing it into close proximity to a specific C-H bond on the benzene ring, thereby enabling its activation. For instance, a rationally designed N-PR₂ directing group has been shown to effectively direct the arylation of indoles to the C-7 position using a rhodium catalyst. nih.gov Similarly, iridium-catalyzed reactions using a sacrificial adamantoyl directing group have been used for the bis-arylsulfenylation at the C-2 and C-4 positions. nih.govbohrium.com The development of methods for selective C-H functionalization at the C-5 and C-6 positions remains an area of active research, often requiring specific substitution patterns on the indole to achieve selectivity. researchgate.net In the context of this compound, the existing substituents at C-4 and C-5 would influence the electronic and steric environment, posing additional challenges and opportunities for regioselective C-H functionalization on the remaining C-6 and C-7 positions.

Rearrangement Reactions and Pericyclic Processes Involving the Indole Core

The indole ring, a versatile heterocyclic scaffold, is known to participate in a variety of rearrangement and pericyclic reactions, often leading to the formation of complex molecular architectures.

Rearrangement Reactions:

Generally, indoles can undergo several types of rearrangements, such as the Wagner-Meerwein, Claisen, and Beckmann rearrangements, typically under acidic or thermal conditions. rsc.orgbyjus.commsu.edu For this compound, acid-catalyzed rearrangements could potentially be initiated by protonation at the C3 position, generating an indoleninium ion intermediate. Subsequent migration of a substituent, if one were present at C3, would lead to a 2,3-disubstituted indole. The electronic nature of the substituents on the benzene ring, in this case, the electron-withdrawing chloro group and the electron-donating (by resonance) methylthio group, would influence the stability of any charged intermediates and thus the propensity for and outcome of such rearrangements. For instance, studies on 3,3-disubstituted indolenines have shown that the migratory aptitude of alkyl groups can vary significantly, a principle that would apply to derivatives of this compound. rsc.org

Pericyclic Processes:

Pericyclic reactions, which proceed through a cyclic transition state, are powerful tools in organic synthesis for constructing carbo- and heterocyclic systems. researchgate.netunime.it The indole nucleus can act as a dienophile or, less commonly, as a diene in Diels-Alder reactions. It can also participate in acs.orgacs.org-sigmatropic rearrangements like the Claisen rearrangement if an allyl ether is present on the nitrogen or at the C4-position. byjus.com

Table 1: Potential Pericyclic Reactions of Functionalized this compound Derivatives

Reaction TypePotential ReactantExpected Product CoreInfluencing Factors
Diels-Alder [4+2] CycloadditionDienophile (e.g., maleic anhydride)Fused carbazole-like structureElectronic nature of substituents, steric hindrance
acs.orgacs.org-Sigmatropic RearrangementC4-allyloxy-5-chloro-5-methylthioindoleHydroxy-allyl-substituted indoleThermal or Lewis acid catalysis
1,3-Dipolar CycloadditionAzomethine ylidePyrrolo[3,4-b]indole derivativeNature of the dipole and dipolarophile

Isotope Labeling Studies and Kinetic Isotope Effects for Mechanistic Elucidation

Isotope labeling is a powerful technique to trace the fate of atoms during a chemical reaction, providing invaluable insights into reaction mechanisms. researchgate.netnih.govnih.gov The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, helps to determine whether a particular bond is broken in the rate-determining step of a reaction. libretexts.orgnih.gov

While no specific isotope labeling studies or KIE measurements have been reported for this compound, the principles from studies on other indole derivatives can be applied to predict its behavior. Deuterium labeling is commonly employed in the study of indole reaction mechanisms. acs.org For example, in electrophilic substitution reactions, the absence of a primary KIE (kH/kD ≈ 1) upon deuteration at the site of substitution (e.g., C3) indicates that the initial attack of the electrophile is the rate-determining step, not the subsequent proton loss. rsc.org However, if proton removal is sterically hindered, it can become rate-limiting, resulting in a significant primary KIE. researchgate.net

For this compound, one could envision several mechanistic questions that could be addressed using these techniques:

Electrophilic Aromatic Substitution: To determine the rate-determining step of reactions like nitration or halogenation, one could synthesize 3-deuterio-4-chloro-5-methylthioindole and compare its reaction rate to the non-deuterated isotopologue.

Metal-Catalyzed C-H Functionalization: In palladium-catalyzed direct arylation reactions of indoles, KIE studies have been crucial in supporting an electrophilic palladation pathway. acs.orgnih.gov Similar studies on this compound could elucidate the mechanism of its C-H activation at various positions.

Rearrangement Mechanisms: Deuterium labeling could be used to track the migration of groups and distinguish between different possible pathways in potential rearrangement reactions.

Table 2: Hypothetical Kinetic Isotope Effect Studies on this compound

Reaction StudiedIsotopic Label PositionExpected kH/kDMechanistic Insight
Electrophilic substitution at C3C3-D~ 1C-H bond cleavage is not rate-determining.
Electrophilic substitution at C3C3-D> 2C-H bond cleavage is part of the rate-determining step (steric hindrance).
C2-Arylation (Pd-catalyzed)C2-D1.2 - 1.5Supports an electrophilic palladation mechanism.
Deprotonation at N-HN-D> 1N-H bond cleavage is involved in the rate-determining step.

The study of chlorine kinetic isotope effects (k35/k37) could also provide information about the transition state structure in nucleophilic substitution reactions where the chloro group acts as a leaving group, although such reactivity is not typical for aryl chlorides under standard conditions. researchgate.net

Iv. Advanced Theoretical and Computational Investigations of 4 Chloro 5 Methylthioindole

Electronic Structure Analysis and Bonding Characteristics

Theoretical studies are fundamental to understanding the electronic nature of a molecule like 4-Chloro-5-methylthioindole. These investigations reveal insights into molecular stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. niscpr.res.inniscpr.res.in For this compound, a DFT study would begin by optimizing the molecule's three-dimensional geometry to find its most stable, lowest-energy conformation (ground state). This involves complex calculations that determine the precise bond lengths, bond angles, and dihedral angles between the atoms.

The choice of the functional (e.g., B3LYP, PBE0, ωB97X-D) and the basis set (e.g., 6-31G(d,p)) is crucial for accuracy. niscpr.res.inmdpi.com The results of such a calculation would be presented in a table detailing the optimized geometric parameters. For instance, the calculations would define the lengths of the C-Cl and C-S bonds and how these substituents affect the geometry of the indole (B1671886) ring.

Hypothetical Data Table for Optimized Geometry: This table is for illustrative purposes only, as specific data for this compound is not available.

ParameterBond/AngleCalculated Value
Bond LengthC4-Cle.g., 1.75 Å
Bond LengthC5-Se.g., 1.78 Å
Bond LengthS-CH₃e.g., 1.82 Å
Bond AngleCl-C4-C5e.g., 121.5°
Bond AngleC4-C5-Se.g., 123.0°
Dihedral AngleC3-C4-C5-Se.g., 179.8°

HOMO-LUMO Analysis and Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov For this compound, a computational analysis would visualize the electron density distribution of these orbitals and calculate their energy levels. This would indicate the most likely sites for electrophilic and nucleophilic attack.

Hypothetical Data Table for FMO Analysis: This table is for illustrative purposes only.

ParameterEnergy (eV)
HOMO Energye.g., -6.2 eV
LUMO Energye.g., -1.5 eV
HOMO-LUMO Gap (ΔE)e.g., 4.7 eV

Charge Distribution and Electrostatic Potential Maps

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying regions prone to electrophilic and nucleophilic attack. nih.gov

In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to attack by electrophiles. Blue indicates regions of low electron density (positive potential), which are attractive to nucleophiles. For this compound, an MEP map would likely show negative potential around the electron-rich sulfur and chlorine atoms and the π-system of the indole ring, while the N-H proton would be a site of positive potential.

Prediction of Spectroscopic Parameters and Their Interpretation

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural confirmation and analysis of complex molecules.

Advanced NMR Chemical Shift Prediction and Conformational Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecule's conformation. By comparing the calculated shifts for different possible conformers (e.g., rotational isomers of the methylthio group) with experimental data, the most likely conformation in solution can be determined. Advanced computational models account for solvent effects to improve the accuracy of these predictions.

Vibrational Frequency Analysis (IR, Raman) for Specific Modes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. evitachem.com Theoretical frequency calculations can predict the vibrational spectrum of a molecule. acs.orgevitachem.com By analyzing the results, each predicted absorption band can be assigned to a specific vibrational mode (e.g., C-H stretch, C=C stretch, C-S stretch, C-Cl stretch). nih.gov These assignments are crucial for interpreting experimental spectra. For this compound, calculations would reveal how the chloro and methylthio substituents influence the characteristic vibrational modes of the indole scaffold.

Hypothetical Data Table for Vibrational Frequencies: This table is for illustrative purposes only and presents a selection of key vibrational modes.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental IR (cm⁻¹)Experimental Raman (cm⁻¹)
N-H Stretche.g., 3450e.g., 3460e.g., 3458
Aromatic C-H Stretche.g., 3100-3000e.g., 3085, 3040e.g., 3088, 3042
CH₃ Stretche.g., 2925e.g., 2920e.g., 2922
C=C Aromatic Stretche.g., 1610, 1580e.g., 1605, 1575e.g., 1608, 1578
C-Cl Stretche.g., 750e.g., 745e.g., 748
C-S Stretche.g., 680e.g., 685e.g., 683

Reaction Mechanism Studies and Transition State Analysis

Understanding the precise mechanism of a chemical reaction is fundamental to controlling its outcome. For this compound, which can undergo reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, computational methods can elucidate the step-by-step transformation from reactants to products. evitachem.com This involves mapping the energy landscape of the reaction, identifying key intermediates, and characterizing the high-energy transition states that govern the reaction speed. youtube.com

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By systematically changing specific geometric parameters (e.g., bond lengths, angles, or dihedral angles) and calculating the energy at each step, a "relaxed" or "rigid" scan of the PES can be performed. q-chem.comreadthedocs.io This technique is invaluable for locating the minimum energy pathways for chemical reactions and identifying the coordinates of transition states. uni-muenchen.deresearchgate.net

For a key reaction of this compound, such as the SNAr reaction with an amine nucleophile, a PES scan could be conducted by defining the reaction coordinate as the distance of the forming Nitrogen-C4 bond and the breaking C4-Cl bond. The scan would reveal the energy profile as the nucleophile approaches and the chloride leaving group departs.

Interactive Table 1: Hypothetical Potential Energy Surface Scan Data for the Amination of this compound

This table illustrates the concept of a PES scan by showing the calculated relative energy as the C-N bond forms and the C-Cl bond breaks. The peak energy corresponds to the transition state.

StepC-N Bond Distance (Å)C-Cl Bond Distance (Å)Relative Energy (kJ/mol)
13.001.750.0
22.751.7815.5
32.501.8345.2
42.251.9598.6
52.152.10115.3 (Transition State)
62.052.3085.1
71.902.6030.7
81.752.90-10.4 (Product Complex)

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. youtube.com Computationally, it is determined by calculating the energy difference between the reactants and the transition state structure identified from the PES scan. youtube.com According to the Arrhenius equation, a higher activation energy corresponds to a slower reaction rate. youtube.comyoutube.com

Theoretical calculations can predict how changes in the structure of the reactants (e.g., substituting the nucleophile or adding groups to the indole ring) will affect the activation energy. This allows for the in silico screening of reaction conditions and substrates to find the most efficient synthetic routes. For instance, the activation energies for the reaction of this compound with different nucleophiles can be compared to predict relative reactivity.

Interactive Table 2: Hypothetical Calculated Activation Energies for Nucleophilic Substitution on this compound

This table provides a conceptual comparison of activation energies for the reaction with different nucleophiles, illustrating how computational chemistry can predict reactivity trends.

NucleophileSolventComputational MethodCalculated Activation Energy (Ea) (kJ/mol)Predicted Relative Rate
AmmoniaDMFDFT/B3LYP/6-31G(d)125.5Slow
MethylamineDMFDFT/B3LYP/6-31G(d)118.2Moderate
Aniline (B41778)DMFDFT/B3LYP/6-31G(d)130.1Slow
Sodium MethoxideDMFDFT/B3LYP/6-31G(d)95.4Fast

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics calculations are excellent for studying individual molecules and reaction steps, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, including their interactions with their environment. nih.govaps.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes, solvent effects, and intermolecular binding events. nih.gov

The choice of solvent can dramatically influence the rate, selectivity, and even the mechanism of a chemical reaction. researchgate.net MD simulations can model these solvent effects explicitly (by including individual solvent molecules) or implicitly (using a continuous medium to represent the solvent). mdpi.com These simulations can reveal how solvent molecules stabilize or destabilize reactants, transition states, and products through specific interactions like hydrogen bonding or general polarity effects. rsc.orgnih.gov For this compound, MD simulations could predict how its conformation, particularly the orientation of the methylthio group, changes in different solvents, which could in turn affect the accessibility of the chlorine atom to an incoming nucleophile.

Interactive Table 3: Hypothetical Solvent Effects on the Conformation of this compound from MD Simulations

This conceptual table shows how a key dihedral angle might fluctuate in different solvent environments, impacting the molecule's average shape.

SolventDielectric ConstantSimulation Time (ns)Average C4-C5-S-C(methyl) Dihedral Angle (degrees)
Chloroform4.810085 ± 10
Acetonitrile (B52724)37.5100110 ± 15
Water80.1100135 ± 20
DMSO46.7100120 ± 18

Non-covalent interactions (NCIs) are critical in determining the structure and function of molecular systems, from simple solutions to complex materials. mdpi.commdpi.com this compound can participate in several types of NCIs: the indole N-H group can act as a hydrogen bond donor, the sulfur atom can act as a hydrogen bond acceptor or participate in chalcogen bonds, and the chlorine atom can engage in halogen bonding. rsc.org MD simulations, often combined with quantum chemical calculations, can identify and quantify these interactions, providing insight into how the molecule might bind to a surface, a catalyst, or another molecule. mdpi.combeilstein-journals.org

QSAR/QSPR Methodologies Applied to Chemical Reactivity of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. wikipedia.orgdergipark.org.tr In the context of chemical reactivity, a QSPR model could be developed to predict properties like reaction rates, equilibrium constants, or binding affinities for a series of derivatives based on calculated molecular descriptors. nih.govmdpi.com

The process involves creating a dataset of this compound derivatives with experimentally measured reactivity data. For each derivative, a set of numerical descriptors (e.g., electronic properties like HOMO/LUMO energies, steric parameters, and hydrophobicity) is calculated. A mathematical model is then built to find the best correlation between the descriptors and the observed reactivity. dergipark.org.trmdpi.com Such a model, once validated, can be used to predict the reactivity of new, unsynthesized derivatives, guiding the design of molecules with desired chemical properties.

Interactive Table 4: Hypothetical Molecular Descriptors for a QSPR Model of Reactivity

This table illustrates the types of data used to build a QSPR model for a hypothetical series of this compound derivatives, correlating structural descriptors with a property like a reaction rate constant.

Derivative (Substituent at N1)log(k) [Observed]HOMO Energy (eV)Molecular Volume (ų)Dipole Moment (Debye)
-H-4.5-5.8160.22.1
-CH3-4.2-5.6175.82.3
-COCH3-5.1-6.2195.43.5
-SO2Ph-5.8-6.5280.15.1

A hypothetical QSPR equation derived from such data might look like:

log(k) = 0.85 * (HOMO Energy) + 0.005 * (Molecular Volume) - 0.21 * (Dipole Moment) + 1.2

This equation could then be used to estimate the reactivity (log(k)) for other derivatives before undertaking their synthesis.

Correlating Structural Descriptors with Reaction Outcomes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties, respectively. researchgate.netjournal-jop.org These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, topological, and hydrophobic characteristics. journal-jop.orgresearchgate.net By developing robust models for indole derivatives, it is possible to predict the outcomes of reactions, including regioselectivity and reaction rates, for specific compounds like this compound. researchgate.netacs.org

Detailed research findings show that for indole derivatives, descriptors such as lipophilicity (log P), molar refractivity, and electronic parameters (like Hammett constants) are crucial in predicting their interactions and reactivity. sci-hub.senih.gov For instance, in the Ir(III)-catalyzed C–H amidation of indoles, the regioselectivity can be switched between the C2 and C7 positions by modulating the stereoelectronic parameters of the substrates and catalysts. acs.org This understanding has been used to create quantitative structure-selectivity relationships using computationally derived descriptors, enabling the accurate prediction of reaction outcomes. acs.org

The reactivity of this compound is dictated by the electronic effects of its substituents. The chlorine atom at the 4-position is an electron-withdrawing group primarily through its inductive effect (-I) and a weak deactivating group in electrophilic aromatic substitution. The methylthio group at the 5-position is generally considered an activating group due to the lone pairs on the sulfur atom, which can be donated to the aromatic ring through resonance (+M), though it also has an inductive electron-withdrawing effect (-I). The interplay of these electronic influences determines the electron density at various positions of the indole ring, thereby guiding the regioselectivity of reactions like electrophilic substitution.

Computational models often use Hammett substituent constants (σ) to quantify these electronic effects. science.govwikipedia.org The Hammett equation (log(k/k₀) = σρ) relates reaction rates (k) of substituted derivatives to a reference reaction (k₀) through the substituent constant (σ) and a reaction constant (ρ). wikipedia.org The σ value is specific to a substituent and its position (meta or para), while ρ is characteristic of the reaction type. wikipedia.org The trifluoromethylthio (SCF₃) group, for example, is known for its strong electron-withdrawing properties, with Hammett constants σp = 0.50 and σm = 0.40. beilstein-journals.org While specific Hammett constants for the methylthio group on an indole ring are not as commonly tabulated, its effect can be estimated and used in predictive models.

A variety of molecular descriptors can be calculated using specialized software to build QSAR/QSPR models for indole derivatives. journal-jop.org These descriptors provide a quantitative basis to predict how the unique structure of this compound will influence its behavior in various chemical transformations.

Table 1: Key Structural Descriptors and Their Significance

Descriptor Type Example Descriptors Significance for this compound
Electronic Hammett Constants (σ), Dipole Moment, Atomic Charges, HOMO/LUMO Energies Quantifies the electron-donating/withdrawing effects of the chloro and methylthio groups, influencing reactivity in electrophilic and nucleophilic reactions. science.govwikipedia.org HOMO/LUMO energies are critical for predicting redox potentials and participation in pericyclic reactions. mdpi.com
Steric Sterimol Parameters (L, B1, B5), Molar Refractivity (MR), van der Waals Volume Describes the size and shape of the substituents, affecting the accessibility of reaction sites to reagents and catalysts. acs.org
Hydrophobic Log P (Partition Coefficient) Measures the lipophilicity of the molecule, which is a key factor in its solubility and interactions in biological systems or biphasic reaction media. sci-hub.se

| Topological | Connectivity Indices (e.g., Chi indices, Kappa indices) | Encodes information about the branching and connectivity of atoms within the molecule, which can be correlated with various physical properties. journal-jop.org |

Prediction of pKa values and Redox Potentials

Computational chemistry provides robust methods for the prediction of fundamental physicochemical properties like the acid dissociation constant (pKa) and redox potentials. These values are essential for understanding the reactivity, stability, and potential biological interactions of this compound.

Prediction of pKa values

The pKa value is a measure of the acidity of a compound. mrupp.info For indoles, the most relevant pKa is that of the N-H proton, which typically ranges from 16 to 18 in DMSO. organicchemistrydata.org The acidity is influenced by the substituents on the indole ring. Electron-withdrawing groups generally decrease the pKa (increase acidity) by stabilizing the resulting indolide anion, while electron-donating groups increase the pKa (decrease acidity).

In this compound, the chlorine atom at the 4-position acts as an electron-withdrawing group, which would be expected to lower the pKa of the N-H proton compared to unsubstituted indole. Conversely, the methylthio group at the 5-position can donate electron density through resonance, which would tend to increase the pKa. The net effect on the pKa will depend on the balance of these opposing electronic influences.

Computational prediction of pKa values can be approached in several ways:

Linear Free-Energy Relationships (LFERs): The Hammett equation can be used to estimate pKa values by correlating them with substituent constants. scribd.com This provides a quick and often reliable estimate based on empirical data from related compounds.

Quantum Chemical Calculations: More accurate predictions can be obtained using quantum mechanical methods like Density Functional Theory (DFT). researchgate.net These calculations involve computing the Gibbs free energy change for the deprotonation reaction in a solvent, often modeled using a polarizable continuum model (PCM). mdpi.com

Machine Learning Models: Modern approaches utilize machine learning algorithms trained on large datasets of experimental pKa values to predict the pKa of new compounds based on their structural features. nih.gov

Given the substituent effects, the pKa of this compound is likely to be slightly lower than that of unsubstituted indole (pKa ≈ 17 in DMSO), as the inductive effect of the 4-chloro group is expected to have a significant influence.

Table 2: Estimated pKa and Influencing Factors for this compound

Compound Substituent at C4 Substituent at C5 Expected pKa (N-H in DMSO) Rationale
Indole H H ~17.0 Reference compound. organicchemistrydata.org
4-Chloroindole (B13527) Cl H < 17.0 The electron-withdrawing chloro group stabilizes the conjugate base, increasing acidity.
5-Methylthioindole H -SCH₃ > 17.0 The electron-donating (by resonance) methylthio group destabilizes the conjugate base, decreasing acidity.

| This compound | Cl | -SCH₃ | Slightly < 17.0 | The net effect is a balance of the withdrawing 4-Cl and donating 5-SCH₃. The inductive effect of chlorine at position 4 is likely to be dominant. |

Prediction of Redox Potentials

The indole nucleus is susceptible to oxidation, a process that plays a role in many of its biological functions and synthetic transformations. The oxidation potential is a measure of the ease with which a compound loses electrons. This property is highly sensitive to the nature and position of substituents on the indole ring. rsc.org Electron-donating groups lower the oxidation potential (making oxidation easier), while electron-withdrawing groups raise it (making oxidation harder). rsc.org

For this compound:

The 4-chloro group, being electron-withdrawing, will increase the oxidation potential.

The 5-methylthio group is electron-donating via resonance and will decrease the oxidation potential.

Computational studies on indole radical cations indicate that the spin density distribution, which influences subsequent reactions, is affected differently by electron-donating and electron-withdrawing substituents at the 5-position. rsc.org This highlights the importance of computational analysis in predicting not just the potential but also the downstream reactivity of the oxidized species.

Table 3: Predicted Redox Potential Effects for this compound

Compound Substituent Effects Predicted Oxidation Potential (vs. Indole) Computational Method
Indole Reference Baseline DFT, Semi-empirical (PM3) rsc.org
4-Chloroindole Electron-withdrawing Higher DFT calculations would show a higher ionization potential.
5-Methylthioindole Electron-donating Lower DFT calculations would show a lower ionization potential.

| This compound | Withdrawing (4-Cl) and Donating (5-SCH₃) | Likely similar to or slightly higher than indole | The opposing effects of the two substituents would be quantified by DFT calculations of the Gibbs free energy of oxidation. rsc.org |

V. Derivatization Strategies and Analogue Synthesis for the 4 Chloro 5 Methylthioindole Scaffold

Systematic Functionalization at the Indole (B1671886) Nitrogen Atom (N-1)

The indole nitrogen is a primary site for functionalization. Its acidic proton can be readily removed by a base, rendering the nitrogen nucleophilic and amenable to reactions with various electrophiles. This allows for the introduction of a diverse array of substituents that can modulate the molecule's properties, including solubility, metabolic stability, and receptor binding interactions.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental transformations for modifying the indole scaffold. These reactions typically proceed via deprotonation of the indole N-H with a suitable base, followed by quenching with an alkylating or acylating agent.

N-Alkylation: The alkylation of the indole nitrogen is commonly achieved using a base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide. This method is well-documented for various indole systems, including chloro-substituted indoles. For instance, the alkylation of 4-chloroindole (B13527) with methyl iodide in the presence of NaH provides a straightforward route to the N-methylated derivative. This general protocol is applicable to the 4-chloro-5-methylthioindole scaffold to introduce a wide range of alkyl groups (methyl, ethyl, benzyl, etc.), which can influence the compound's lipophilicity and steric profile.

N-Acylation: Similarly, N-acylation introduces an acyl group, which can serve as a protecting group or as a handle for further functionalization. The reaction follows a similar pathway, using an acyl halide or anhydride (B1165640) as the electrophile. The resulting N-acylindoles are generally more stable than their N-H counterparts and the acyl group can be removed under hydrolytic conditions if necessary. Electrochemical methods for N-acylation have also been developed, offering an alternative under mild, oxidant-free conditions. rsc.org

Below is a representative table of conditions for N-functionalization based on established indole chemistry.

Reaction Type Reagents Solvent Typical Conditions Product Type
N-AlkylationNaH, Alkyl Halide (e.g., CH₃I)DMF0 °C to rtN-Alkyl Indole
N-AcylationNaH, Acyl Halide (e.g., AcCl)THF / DMF0 °C to rtN-Acyl Indole
N-SulfonylationNaH, Sulfonyl Chloride (e.g., TsCl)DMF0 °C to rtN-Sulfonyl Indole

Synthesis of N-Heterocyclic Indoles

Creating a new heterocyclic ring fused or attached to the indole nitrogen (N-1) expands the structural diversity and potential biological activity of the scaffold. This can be achieved by reacting the N-anion of this compound with electrophiles containing a second reactive site, leading to a subsequent intramolecular cyclization. For example, alkylation with a dihaloalkane could be followed by an intramolecular nucleophilic substitution to form a new ring.

Another advanced strategy involves the cross-coupling of N-alkoxyindoles with other nucleophiles. While typically used to form C3–N1′ bisindoles, this concept of activating the nitrogen for coupling reactions highlights modern approaches to complex N-functionalized heterocycles. mdpi.com The development of nanocatalysts has also broadened the scope for synthesizing N-containing heterocycles under mild and efficient conditions. openmedicinalchemistryjournal.com

Introduction of Functional Groups at C-2 and C-3 Positions

The C-2 and C-3 positions of the indole's pyrrole (B145914) ring are electron-rich and are key sites for electrophilic substitution and other functionalization reactions. researchgate.net The regioselectivity of these reactions can be controlled by the choice of reagents, catalysts, and the presence of directing groups on the indole nitrogen.

Directed Lithiation and Subsequent Electrophilic Quenches

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. By installing a directing metalating group (DMG) on the indole nitrogen, it is possible to direct a strong base, typically an organolithium reagent, to deprotonate a specific adjacent carbon. arkat-usa.org

C-2 Lithiation: For many N-protected indoles, C-2 lithiation is the kinetically favored process. uwindsor.ca Protecting groups such as pivaloyl, triisopropylsilyl (TIPS), or tert-butoxycarbonyl (Boc) are effective in directing lithiation to the C-2 position. researchgate.net For the this compound scaffold, protection of the nitrogen with a suitable DMG, followed by treatment with a strong base like sec-BuLi or t-BuLi at low temperatures, would generate a 2-lithioindole intermediate. This nucleophilic species can then be trapped with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂, silyl (B83357) chlorides) to install a functional group exclusively at the C-2 position. researchgate.netclockss.org

C-3 Lithiation: Achieving selective C-3 lithiation is more challenging and often requires specific conditions or directing groups. One established method involves using a bulky N-acyl group like 2,2-diethylbutanoyl in combination with sec-BuLi and the additive PMDTA (N,N,N',N',N''-Pentamethyldiethylenetriamine), which favors the thermodynamic C-3 lithiation product. researchgate.net An alternative is the halogen-metal exchange of a pre-installed 3-haloindole.

The choice of N-protecting group and lithiation conditions allows for tunable regioselectivity between the C-2 and C-3 positions.

Position N-Protecting/Directing Group Lithiation Reagent/Conditions Outcome
C-2-COtBu (Pivaloyl), -Si(iPr)₃ (TIPS)t-BuLi or sec-BuLi, THF, -78 °CKinetically favored C-2 lithiation uwindsor.caresearchgate.net
C-3-COC(Et)₃ (2,2-Diethylbutanoyl)sec-BuLi, PMDTA, Hexane, -78 °CThermodynamically favored C-3 lithiation researchgate.net

Cross-Coupling and Radical Reactions at C-2 and C-3

Modern synthetic methods provide powerful tools for C-C and C-heteroatom bond formation at the C-2 and C-3 positions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are highly effective for functionalizing the indole core. nih.govresearchgate.net These reactions typically require a halide or triflate at the C-2 or C-3 position. Therefore, a two-step sequence involving regioselective halogenation (e.g., using NBS or I₂) of the N-protected this compound, followed by cross-coupling, would provide access to a wide range of C-2 or C-3 aryl, vinyl, or alkynyl substituted analogues. Direct C-H activation and arylation at C-2, mediated by palladium and a norbornene cocatalyst, has also been reported for N-H indoles. organic-chemistry.org

Radical Reactions: In contrast to classical electrophilic additions which favor C-3, reactions involving electron-deficient radicals show a strong preference for addition at the C-2 position of the indole ring. escholarship.org This switch in regioselectivity is attributed to the formation of a more stable benzylic radical intermediate upon C-2 addition. escholarship.org Photocatalytic methods using sources of trifluoromethyl (•CF₃) or cyanoalkyl radicals (•CH₂CN) can achieve selective C-2 functionalization under mild conditions. escholarship.org Furthermore, iron-mediated oxidative coupling of C-2 substituted indoles with enolates is an effective method for introducing substituents at the C-3 position. nih.gov

Modifications to the Methylthio Moiety for Diverse Functionalities

The methylthio (-SMe) group at the C-5 position is not merely a passive substituent; it is a versatile functional handle that can be chemically modified to generate a range of analogues. diva-portal.org

Oxidation to Sulfoxides and Sulfones: The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) groups. This transformation significantly alters the electronic properties and hydrogen-bonding capacity of the substituent. Oxidation can be achieved with a variety of reagents, such as meta-chloroperoxybenzoic acid (m-CPBA), Oxone®, or hydrogen peroxide, where the degree of oxidation (to sulfoxide (B87167) or sulfone) can often be controlled by the stoichiometry of the oxidant and the reaction conditions. jchemrev.com These oxidized derivatives are important in medicinal chemistry as the sulfoxide and sulfone groups can act as bioisosteres for other functionalities and improve pharmacokinetic properties.

Desulfurization: The methylthio group can be reductively cleaved to leave a hydrogen atom in its place. This desulfurization is typically accomplished using reducing agents like Raney Nickel. A patent describes the desulfurization of 5-chloro-3-methylthioindole to afford 5-chloroindole, demonstrating the feasibility of this transformation on a related scaffold. google.com This reaction allows the methylthio group to be used as a temporary substituent to influence the regioselectivity of other reactions before its removal.

Thioether Exchange: Palladium-catalyzed methods have been developed for the intermolecular transthioetherification, allowing the methylthio group to be exchanged or used to thiomethylate other aryl halides. nih.gov While typically applied in the reverse direction, these catalytic systems highlight the reactivity of the C-S bond.

Modification Reagents/Conditions Product Functional Group Significance
Oxidationm-CPBA (1 equiv)-S(O)Me (Sulfoxide)Increases polarity, H-bond acceptor jchemrev.com
Oxidationm-CPBA (>2 equiv) or Oxone®-SO₂Me (Sulfone)Increases polarity, strong H-bond acceptor jchemrev.com
DesulfurizationRaney Nickel, EtOH-HRemoves the thioether group google.com

Synthesis of Sulfoxide and Sulfone Analogues

The oxidation of the methylthio group at the C-5 position to the corresponding sulfoxide and sulfone represents a common and significant derivatization pathway. This transformation alters the electronic properties and hydrogen bonding capacity of the substituent, which can have profound effects on molecular interactions.

The synthesis of 4-chloro-5-methylsulfinylindole (the sulfoxide analogue) and 4-chloro-5-methylsulfonylindole (the sulfone analogue) is typically achieved through the controlled oxidation of this compound. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the final oxidation state. organic-chemistry.org For a selective conversion to the sulfoxide, mild oxidizing agents are preferred. Common reagents include hydrogen peroxide (H₂O₂) under carefully controlled conditions or a single equivalent of a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).

For the synthesis of the sulfone, stronger oxidizing conditions or an excess of the oxidizing agent are required. organic-chemistry.org The use of reagents such as potassium permanganate (B83412) (KMnO₄), or an excess of m-CPBA (typically >2 equivalents) can drive the oxidation past the sulfoxide stage to the sulfone. nih.gov Dimethyl sulfoxide (DMSO) itself can serve as an oxidant, often activated by agents like thionyl chloride (SOCl₂) or an acid, to facilitate methylthiolation and subsequent oxidation reactions. researchgate.netresearchgate.net The oxidation of sulfides to sulfones can also be achieved using environmentally benign systems like urea-hydrogen peroxide with phthalic anhydride. organic-chemistry.org

Table 1: Representative Oxidation Reactions for Sulfide (B99878) to Sulfoxide and Sulfone

Starting Material Reagent(s) Product Typical Conditions
This compound m-CPBA (1 equiv) 4-Chloro-5-methylsulfinylindole CH₂Cl₂, 0 °C to rt
This compound H₂O₂ 4-Chloro-5-methylsulfinylindole Acetone or AcOH, rt
This compound m-CPBA (>2 equiv) 4-Chloro-5-methylsulfonylindole CH₂Cl₂, rt

Formation of Sulfonium (B1226848) Salts and Their Reactivity

The sulfur atom of the methylthio group in this compound is nucleophilic and can react with electrophiles to form sulfonium salts. These salts are versatile intermediates in organic synthesis, acting as leaving groups in substitution reactions or participating in ylide formation. nih.gov

The formation of a sulfonium salt from this compound can be achieved by reacting it with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or an alkyl triflate. The resulting salt, for example, S-(4-chloro-1H-indol-5-yl)-S,S-dimethylsulfonium iodide, is typically a crystalline solid. bris.ac.uk

The reactivity of these sulfonium salts is characterized by the electrophilic nature of the carbon atoms attached to the sulfur and the excellent leaving group ability of the dialkyl sulfide. nih.gov They can undergo nucleophilic substitution where a nucleophile displaces the sulfide. More significantly, in the presence of a base, the sulfonium salt can be deprotonated at a carbon adjacent to the sulfur to form a sulfur ylide. This ylide is a potent nucleophile and can react with electrophiles, most notably carbonyl compounds in the Johnson-Corey-Chaykovsky reaction to form epoxides. nih.gov Aryl sulfonium salts have also been employed as electrophilic partners in transition metal-catalyzed cross-coupling reactions. nih.gov

Strategic Replacement of the Chlorine Atom at C-4

The chlorine atom at the C-4 position of the indole ring is a key handle for introducing further molecular diversity through substitution reactions.

Nucleophilic Aromatic Substitution with Various Nucleophiles

The chlorine atom at C-4 can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAᵣ) mechanism. evitachem.com This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring that stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The indole nucleus itself can help to activate the ring towards this type of substitution.

A wide range of nucleophiles can be employed to displace the C-4 chlorine, leading to a diverse library of analogues. These include:

Oxygen nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can be used to introduce ether linkages.

Nitrogen nucleophiles: Ammonia, primary amines, and secondary amines can react to form the corresponding 4-aminoindole (B1269813) derivatives.

Sulfur nucleophiles: Thiolates can be used to introduce alternative thioether groups.

Carbon nucleophiles: While less common for SₙAr reactions, certain stabilized carbanions may also act as nucleophiles.

The reaction conditions for SₙAr typically involve heating the substrate with the nucleophile in a polar aprotic solvent like DMF or DMSO. In some cases, transition metal catalysis (e.g., using copper or palladium) can facilitate the substitution under milder conditions.

Table 2: Examples of Nucleophilic Aromatic Substitution at C-4

Nucleophile Reagent Example Product Class
Methoxide Sodium Methoxide (NaOMe) 4-Methoxy-5-methylthioindole
Aniline (B41778) Aniline (PhNH₂) N-Phenyl-5-methylthioindol-4-amine
Ethanethiolate Sodium Ethanethiolate (NaSEt) 4-Ethylthio-5-methylthioindole

Reductive Dehalogenation and Subsequent Functionalization

The selective removal of the chlorine atom at the C-4 position via reductive dehalogenation provides a route to 5-methylthioindole. This product can then serve as a substrate for subsequent functionalization reactions, particularly electrophilic substitutions which are characteristic of the indole ring.

Reductive dehalogenation of chloroarenes can be accomplished using various methods. A particularly mild and efficient method involves the use of polymethylhydrosiloxane (B1170920) (PMHS) as a reducing agent in the presence of a palladium catalyst, such as palladium(II) acetate, and a fluoride (B91410) source like potassium fluoride. msu.edu This reaction often proceeds rapidly at room temperature and is tolerant of many other functional groups. msu.edu

Once the 5-methylthioindole is obtained, the now vacant C-4 position, along with other positions on the indole ring (notably C-3), becomes susceptible to electrophilic attack. This allows for the introduction of a wide range of substituents through reactions such as:

Halogenation: Introduction of bromine or iodine.

Nitration: Introduction of a nitro group.

Acylation: Friedel-Crafts acylation to introduce ketone functionalities.

Vilsmeier-Haack formylation: Introduction of an aldehyde group at C-3.

This two-step strategy of dehalogenation followed by electrophilic substitution offers a versatile approach to synthesizing a variety of 4-substituted-5-methylthioindole analogues that may not be accessible through direct substitution of the chlorine.

Synthesis of Complex Polycyclic Systems Incorporating this compound

The this compound scaffold can serve as a building block for the construction of more complex, polycyclic heterocyclic systems. These larger structures are of interest in materials science and medicinal chemistry.

Annulation Reactions to Form Fused Heterocycles

Annulation reactions, which involve the formation of a new ring fused to the existing indole framework, are a powerful strategy for synthesizing polycyclic systems. mdpi.comrsc.org The indole ring, with its electron-rich nature, is well-suited to participate in various cyclization reactions.

One common approach involves building a new ring onto the C-2 and C-3 positions of the indole. For example, a [4+2] cycloaddition (Diels-Alder type) reaction can be envisioned where a dienophile reacts with a diene system derived from the indole. More commonly, tandem reactions are employed. For instance, functionalization at the C-3 position followed by an intramolecular cyclization onto the C-4 position can lead to a new fused six-membered ring.

A notable strategy for creating fused systems is the phosphine-catalyzed [4+2] annulation of 3-nitroindoles with allenoates, which yields dihydrocarbazoles. nih.gov While this specific example uses a 3-nitroindole, the underlying principle of using the indole as a component in an annulation reaction is broadly applicable. Starting with this compound, one could introduce a suitable functional group at the C-3 position (e.g., a nitro group via nitration) to prepare it for such a cyclization. Subsequent reaction with a suitable partner could lead to the formation of a carbazole (B46965) ring system, which is a prominent scaffold in many biologically active compounds. The chlorine and methylthio groups would remain as substituents on the newly formed polycyclic framework, offering further points for diversification. nih.gov


Synthesis of Dimeric and Oligomeric this compound Scaffolds

The synthesis of dimeric and oligomeric structures based on the this compound scaffold is a key strategy for exploring new chemical space and investigating the effects of multivalency. These larger molecules can exhibit unique properties due to the spatial arrangement of the indole units.

Dimeric Scaffolds: Synthesis of Bis(4-chloro-5-methylthioindolyl)methanes

A prevalent method for creating dimeric indole scaffolds is the synthesis of bis(indolyl)methanes (BIMs) through the electrophilic substitution reaction of indoles with aldehydes or ketones. chem-soc.sinih.govresearchgate.net This reaction is typically catalyzed by a variety of acids. Given the reactivity of the indole nucleus, this compound is expected to readily participate in such transformations, primarily at the C3 position, to yield the corresponding bis(4-chloro-5-methylthioindolyl)methane derivatives.

The general reaction involves the condensation of two equivalents of this compound with one equivalent of a carbonyl compound. Numerous catalytic systems have been developed for this transformation, offering mild conditions and high yields. chem-soc.si

Lewis Acid Catalysis : Catalysts such as zirconyl(IV) chloride (ZrOCl₂), nickel(II) sulfate (B86663) (NiSO₄·6H₂O), and indium(III) chloride (InCl₃) are effective in promoting the reaction at room temperature. chem-soc.si For instance, a model reaction with 4-chlorobenzaldehyde (B46862) and indole using ZrOCl₂ in acetonitrile (B52724) was completed within 20 minutes, yielding the product in 90% yield. chem-soc.si

Brønsted Acid Catalysis : Protic acids and solid acid catalysts like KHSO₄ and H₃PMo₁₂O₄₀·xH₂O have also been successfully employed. chem-soc.si

Solvent-Free Conditions : An environmentally friendly approach involves performing the reaction under solvent-free conditions, for example, by grinding the reactants with a catalyst like AlCl₃·6H₂O and sodium dodecyl sulfate (SDS) on a silica (B1680970) gel support. rsc.org

The reaction mechanism proceeds through the acid-catalyzed activation of the aldehyde, followed by electrophilic attack by the electron-rich C3 position of the first indole molecule. The resulting alcohol intermediate is then protonated and eliminated to form a stabilized carbocation, which is subsequently attacked by a second indole molecule to furnish the final dimeric product.

Interactive Data Table: Catalytic Systems for the Synthesis of Bis(indolyl)methanes Applicable to this compound

Catalyst SystemCarbonyl CompoundSolventConditionsTypical YieldReference
ZrOCl₂ (5 mol%)Aromatic AldehydesAcetonitrileRoom Temp, 20-30 min88-94% chem-soc.si
NiSO₄·6H₂O (10 mol%)Aldehydes/KetonesEthanol (B145695)Room TempGood to Excellent
AlCl₃·6H₂O / SDS / SiO₂Aromatic AldehydesSolvent-FreeGrinding, 10-45 min85-97% rsc.org
PEG-OPOCl₂ (0.5 mol%)Aromatic AldehydesSolvent-FreeRoom Temp, 3-10 min90-95% nih.gov
In(OTf)₃Aldehydes/KetonesN/AN/AHigh chem-soc.si
LiClO₄Aldehydes/KetonesN/AN/AHigh chem-soc.si

This table presents plausible synthetic conditions for the dimerization of this compound based on established methods for other indole derivatives.

Oligomeric Scaffolds

The construction of well-defined oligomers of this compound requires more controlled, iterative synthetic strategies. An approach inspired by the synthesis of polyaromatic hydrocarbons can be adapted to create covalently linked indole oligomers with precise control over chain length and regiochemistry. rsc.org Such a strategy would involve:

Monomer Synthesis : Preparation of a bifunctionalized this compound monomer, for instance, with a boronic ester at the C2 position and a halogen at a different position suitable for cross-coupling.

Iterative Coupling : A repeating sequence of reactions, such as a Suzuki cross-coupling, to link the monomer units one by one. This allows for the controlled growth of the oligomer chain.

Purification : Chromatographic purification at each step to isolate the desired dimer, trimer, tetramer, and so on.

This iterative approach enables the synthesis of a series of oligomers (e.g., n = 2, 3, 4, 5) where the properties can be studied as a function of the number of repeating indole units. rsc.org

Combinatorial Chemistry and High-Throughput Synthesis Approaches for this compound Libraries (focused on synthetic methodology)

Combinatorial chemistry and high-throughput synthesis are powerful tools for rapidly generating large libraries of related compounds, which is essential for modern drug discovery. nih.govroutledge.com These methodologies can be applied to the this compound scaffold to create a diverse set of analogues for biological screening. The focus is on robust reactions that can be automated and performed in parallel, often utilizing solid-phase synthesis techniques. stanford.edu

Solid-Phase Synthesis (SPS)

SPS is a cornerstone of combinatorial library generation, as it simplifies the purification process by allowing excess reagents and by-products to be washed away from the resin-bound product. acs.orgbohrium.com For a this compound library, the scaffold could be attached to a solid support (e.g., Wang resin, Merrifield resin) via a suitable linker. rsc.orgacs.org

A potential SPS strategy for a this compound library could involve:

Immobilization : Attaching a suitable precursor of this compound to the solid support. For example, an indole with a carboxylic acid handle could be linked to a Wang resin. acs.org

Diversification : Performing a series of reactions on the resin-bound scaffold. The chloro and methylthio groups provide handles for diversification, but the most common points for introducing diversity are the N1, C2, and C3 positions. Palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira are well-suited for SPS and can be used to introduce a wide range of aryl, heteroaryl, and alkyl groups. nih.gov

Cleavage : Releasing the final, purified compounds from the resin. A "traceless" linker ensures that no remnant of the linker remains on the molecule. researchgate.net A one-pot release and cyclization strategy, as demonstrated in the synthesis of naltrindole (B39905) derivatives, can also be highly efficient. acs.orgnih.gov

One reported study detailed the successful synthesis of a 42-member library of highly substituted indoles on a solid support using palladium-catalyzed coupling reactions, achieving an average yield of 46% and purity of 94%. nih.gov This methodology could be directly adapted for the this compound scaffold.

Multi-Component Reactions (MCRs)

MCRs, such as the Ugi four-component reaction (U-4CR), are exceptionally well-suited for combinatorial synthesis because they can generate complex molecules with high diversity in a single step from simple starting materials. organic-chemistry.orgmdpi.com The U-4CR combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.org

To generate a library based on this compound using the Ugi reaction, one of the components would incorporate the indole scaffold. For example:

Indole-based Aldehyde : Using this compound-3-carboxaldehyde as the aldehyde component.

Indole-based Carboxylic Acid : Using this compound-2-carboxylic acid as the acid component. mdpi.com

Indole-based Amine : Using a derivative like 3-(aminomethyl)-4-chloro-5-methylthioindole as the amine component.

By varying the other three components from commercially available building block libraries, a vast number of unique structures can be synthesized rapidly in a parallel format. nih.govresearchgate.net

Interactive Data Table: Methodologies for High-Throughput Synthesis of this compound Libraries

MethodologyKey Reaction Type(s)Scaffold ComponentPoints of DiversityAdvantagesReference
Solid-Phase Synthesis Suzuki/Sonogashira CouplingResin-bound this compoundN1, C2, C3, and substituents on coupled fragmentsSimplified purification, amenable to automation acs.orgnih.gov
Solid-Phase Synthesis Fischer Indole SynthesisResin-bound ketone + arylhydrazine precursorSubstituents on ketone and hydrazine (B178648)One-pot release and cyclization, efficient acs.orgnih.gov
Solution-Phase Parallel Synthesis Ugi Four-Component ReactionIndole-carboxaldehyde or -carboxylic acidAldehyde, amine, carboxylic acid, isocyanideHigh structural complexity in one step, vast diversity organic-chemistry.orgmdpi.com
Solution-Phase Parallel Synthesis Electrophilic SubstitutionThis compoundAldehydes/KetonesRapid access to symmetric dimeric structures chem-soc.sinih.gov

This table outlines key high-throughput methodologies and their potential application in generating diverse chemical libraries from the this compound scaffold.

Vi. Advanced Applications of 4 Chloro 5 Methylthioindole in Synthetic Chemistry and Chemical Biology Research

Role as a Privileged Building Block in Natural Product Total Synthesis

The indole (B1671886) core is a ubiquitous feature in a vast number of natural products, particularly in marine alkaloids. openmedicinalchemistryjournal.commdpi.com Substituted indoles, such as 4-chloro-5-methylthioindole, are considered "privileged" building blocks because their core structure is frequently found in biologically active compounds. Their pre-functionalized nature allows for more efficient and convergent synthetic routes to complex molecular targets.

While direct total syntheses employing this compound are not extensively documented in readily available literature, its structural motifs are central to the pyrroloiminoquinone class of marine alkaloids. These compounds, isolated from marine sponges, often feature a pyrrolo[4,3,2-de]quinoline core and exhibit significant biological activities, including cytotoxicity against cancer cells. nih.govresearchgate.net

Synthetic efforts toward these alkaloids frequently rely on highly functionalized indole intermediates. For instance, a common precursor in the synthesis of batzelline C and isobatzelline C is a highly substituted pyrrolo[4,3,2-de]quinoline skeleton. researchgate.net Notably, the total synthesis of isobatzelline A and B has been accomplished using a common intermediate featuring a 5-chloro-2-methylthioindole core, a structural isomer of the subject compound. researchgate.net These syntheses underscore the strategic importance of the chloro and methylthio groups on the indole frame for constructing the complex, fused-ring systems of these alkaloids. The chloro atom provides a key site for late-stage functionalization or for facilitating cyclization reactions, while the methylthio group influences the electronic character of the indole ring.

The established value of the chloro-methylthio-indole scaffold in the synthesis of these complex natural products suggests that this compound is a highly promising, albeit less explored, starting material for generating structural diversity within this and other indole alkaloid families.

Table 1: Examples of Pyrroloiminoquinone Marine Alkaloids with Structural Relevance

Natural Product Core Structure Synthetic Relevance of Substituted Indoles
Makaluvamines Pyrroloiminoquinone Syntheses often proceed through functionalized indole precursors to build the tricyclic core. nih.govmdpi.com
Damirones Pyrroloquinoline Key synthetic strategies involve the construction of the pyrrolo[4,3,2-de]quinoline system from indole building blocks. researchgate.net
Batzellines Chloro-containing Pyrroloiminoquinone Total syntheses have utilized chloro-methylthio-indole isomers as key intermediates. researchgate.netresearchgate.net

The construction of fragments for complex natural products from this compound can be envisioned through several modern synthetic strategies. The functional handles on the molecule are well-suited for a variety of powerful transformations that enable the rapid assembly of molecular complexity.

Cross-Coupling Reactions: The chlorine atom at the C4 position is a prime site for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Sonogashira couplings would allow for the introduction of diverse aryl, vinyl, or alkynyl fragments, essential for building the carbon skeleton of larger natural products.

Annulation Strategies: The indole nucleus itself is a reactive partner in various annulation (ring-forming) reactions. Rhodium-catalyzed C-H activation and annulation, for example, can be used to construct fused polycyclic indole systems. wiley.comnih.gov Strategies like the Larock or Bartoli indole synthesis are foundational for creating the initial indole core, which can then be elaborated. nih.govmdpi.com A building block like this compound provides a pre-functionalized starting point for subsequent intramolecular cyclizations to form adjacent rings.

Benzyne-Mediated Cyclization: The synthesis of related alkaloids has featured benzyne-mediated cyclization-functionalization sequences to construct the highly substituted pyrrolo[4,3,2-de]quinoline skeleton in one pot, demonstrating a powerful approach for which this building block could be adapted. researchgate.net

Utilization in the Construction of Advanced Intermediates for Organic Synthesis

Beyond total synthesis, this compound is a key starting material for producing advanced intermediates that are themselves building blocks for a wide array of chemical structures. evitachem.com Its defined substitution pattern allows for selective and predictable reactions.

The reactivity of this compound makes it an ideal precursor for a variety of complex heterocyclic systems. The indole ring is a core component of countless pharmaceuticals and agrochemicals, and the ability to readily append other heterocyclic motifs greatly expands its utility. researchgate.net

The chlorine atom can be displaced through nucleophilic aromatic substitution (SNAr) or, more broadly, via transition-metal catalysis. For example, Buchwald-Hartwig amination can introduce nitrogen-based heterocycles, while copper-mediated couplings can form linkages to other ring systems. evitachem.com These reactions transform the simple indole into a more complex, multifunctional intermediate, ready for further synthetic elaboration. For instance, coupling with aminophenols or aminothiophenols could lead to the formation of fused oxazine (B8389632) or thiazine (B8601807) ring systems, respectively.

Table 2: Potential Transformations for Heterocycle Synthesis

Reaction Type Reagent/Catalyst System Potential Product Class
Suzuki Coupling Arylboronic acid / Pd catalyst Aryl-substituted indoles
Buchwald-Hartwig Amination Amine / Pd or Cu catalyst N-Aryl or N-heterocyclyl-amino indoles
Sonogashira Coupling Terminal alkyne / Pd & Cu catalysts Alkynyl-indoles (precursors to furans, pyrazoles)
Heck Reaction Alkene / Pd catalyst Alkenyl-indoles (precursors for further cyclizations)

While specific use of this compound as a chiral auxiliary or ligand is not prominently reported, the indole scaffold is a key component in many modern chiral ligands. nih.gov A particularly successful strategy involves creating atropisomers—stereoisomers arising from hindered rotation around a single bond. By installing bulky groups on the indole and a connected aryl ring, free rotation can be restricted, creating a stable, chiral axis. researchgate.netsnnu.edu.cn

The development of axially chiral indole-based ligands is a burgeoning field of asymmetric catalysis. nih.gov In this context, this compound offers potential as a precursor for such ligands. The C4-chloro and C5-methylthio groups could serve several roles:

Steric Influence: These groups contribute to the steric environment around the potential chiral axis, which is crucial for establishing stable atropisomers.

Synthetic Handle: The chlorine atom can be replaced via cross-coupling to introduce a bulky group necessary to restrict rotation and form the biaryl linkage.

Electronic Tuning: The electron-donating methylthio group and electron-withdrawing chloro group can fine-tune the electronic properties of the final ligand, which can have a significant impact on the reactivity and selectivity of the metal complex it coordinates.

The enantioselective hydrogenation of substituted indoles using rhodium catalysts with chiral phosphine (B1218219) ligands highlights the importance of creating chiral environments around the indole core to achieve high selectivity. acs.orgnih.gov Developing new ligands from precursors like this compound could provide novel catalysts for such transformations.

Design and Synthesis of Chemically-Oriented Probes for Research Purposes

Chemical probes are small molecules used to study and manipulate biological systems. snnu.edu.cn The indole scaffold, due to its inherent fluorescence and biocompatibility, is an excellent starting point for designing such probes. rsc.org The design of these tools from this compound can be approached systematically, leveraging its functional groups for synthetic accessibility.

The fundamental design of a probe involves a core scaffold (the indole), a linker, and a reactive or reporter group. The synthesis of such probes from this compound is highly feasible:

Synthetic Accessibility: The chlorine atom at C4 is an ideal attachment point. It allows for the predictable introduction of linkers via robust and high-yielding reactions like Suzuki or Sonogashira couplings. This linker can then be appended with a payload, such as a biotin (B1667282) tag for affinity purification or a fluorophore for imaging. For example, Constellation Pharmaceuticals developed the indole-based EZH2 inhibitor probe CPI-169, demonstrating the utility of the indole core in targeted probe design. researchgate.net

Tuning of Properties: The methylthio group at C5 provides an opportunity to modulate the electronic and photophysical properties of the indole core. For example, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would significantly alter the electron density of the ring, which could shift the fluorescence emission wavelength or change the probe's reactivity.

Attachment of Recognition Elements: A common strategy in probe design is to connect the core scaffold to a recognition element that binds to a specific analyte, such as a metal ion or a protein. rsc.org For example, an indole-3-carboxylic acid was coupled to a rhodamine moiety to create a fluorescent probe for palladium ions. rsc.org Similarly, the indole nitrogen or other positions on this compound could be functionalized with moieties designed to interact with a specific biological target, with the chloro and methylthio groups serving to anchor the molecule's orientation within a binding pocket.

Photochemical Probes Based on the Indole Core

The indole ring system, the aromatic core of the amino acid tryptophan, is inherently fluorescent and plays a significant role in the native fluorescence of proteins. rsc.org This intrinsic property has led to the extensive development of indole derivatives as fluorescent probes for detecting a wide array of analytes and studying biological processes. nih.govnih.gov These probes are typically designed with a donor-π-acceptor (D-π-A) architecture, where the indole moiety can act as the fluorescent reporter (fluorophore) or a key part of the binding site. rsc.orgnih.gov

While specific research on this compound as a photochemical probe is not extensively documented, its structure suggests significant potential. The development of such probes often involves coupling the indole scaffold to a recognition group that selectively interacts with the target analyte. This interaction triggers a change in the photophysical properties of the indole fluorophore, leading to a detectable signal, such as a change in fluorescence intensity or a shift in emission wavelength. nih.gov The substituents on the this compound ring would likely modulate these properties. The electron-withdrawing nature of the chlorine atom and the potential for the sulfur atom in the methylthio group to interact with specific analytes could be leveraged to design highly selective probes. nih.gov

Table 1: General Design Strategies for Indole-Based Photochemical Probes

Probe Design StrategyMechanism of ActionPotential Role of this compound
Analyte-Triggered Reaction A chemical reaction with the analyte unmasks or alters the fluorophore, changing its emission.The methylthio group could be designed to undergo oxidation or other specific reactions, altering the electronic nature of the indole ring.
Photoinduced Electron Transfer (PeT) An electron is transferred between the fluorophore and a receptor in the presence of the analyte, quenching or enhancing fluorescence.The electron-rich indole core combined with the electron-withdrawing chlorine could be part of a PeT system.
Intramolecular Charge Transfer (ICT) Binding of an analyte alters the dipole moment of the excited state, causing a shift in the emission wavelength.The combined electronic effects of the chloro and methylthio groups would influence the ICT character.
Förster Resonance Energy Transfer (FRET) Energy is transferred from a donor fluorophore (e.g., the indole) to an acceptor molecule when brought into proximity by the analyte.The indole core could serve as a FRET donor, with its spectral properties tuned by its substituents. nih.gov

Fluorescent or Spin-Labeled Analogs for Spectroscopic Studies

The indole scaffold is a cornerstone in the development of fluorescent analogs for spectroscopic studies. rsc.org By incorporating an indole derivative into a larger molecule, such as a peptide or a drug candidate, researchers can track its location, interactions, and conformational changes within biological systems. core.ac.uk

For this compound, derivatization would be key to its use as a fluorescent label. Functionalization at the N1 or C3 position, for instance, could provide a covalent attachment point to a biomolecule. The resulting labeled molecule would benefit from the indole's fluorescence, allowing for sensitive detection. The specific absorption and emission wavelengths of this compound would be influenced by its substitution pattern, potentially offering a unique spectral window for multi-labeling experiments.

While less common, spin-labeling is another powerful spectroscopic technique. Although there is no specific literature on using this compound as a spin-label, the sulfur atom of the methylthio group introduces a site that could potentially be used to chelate paramagnetic metal ions or be incorporated into a stable radical structure, which are necessary for techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.

Table 2: Potential Spectroscopic Applications of Labeled this compound Analogs

Spectroscopic TechniqueLabel TypeInformation Gained
Steady-State & Time-Resolved Fluorescence FluorescentLocalization, concentration, binding affinity, conformational changes. core.ac.uk
Fluorescence Anisotropy FluorescentMolecular rotation, size, and binding events. core.ac.uk
Fluorescence Resonance Energy Transfer (FRET) FluorescentProximity between two labeled molecules, protein-protein interactions. nih.gov
Electron Paramagnetic Resonance (EPR) Spin-LabeledStructural dynamics, solvent accessibility, distances between spin-labels.

Application in Materials Science Research and Supramolecular Chemistry

Indole derivatives are increasingly recognized for their utility in materials science and supramolecular chemistry due to their planar, aromatic structure, and hydrogen-bonding capabilities. hilarispublisher.commdpi.com These features facilitate the construction of ordered, functional materials through processes like self-assembly.

Precursor for Optoelectronic Materials (if relevant research exists)

The unique electronic and optical properties of indole-containing compounds make them attractive candidates for the development of novel optoelectronic materials. evitachem.com While direct research on this compound as a precursor for such materials is not prominent, related heterocyclic systems are widely used in the synthesis of Organic Light-Emitting Diode (OLED) materials, organic photovoltaics, and organophotocatalysts. researchgate.netsunshine-oled.com The electron-rich nature of the indole ring, modified by the chloro and methylthio substituents, could be harnessed to create materials with tailored energy levels (HOMO/LUMO) for efficient charge transport or light emission. nih.gov For example, functional intermediates containing s-triazine are used for optoelectronic materials, and indole derivatives could be incorporated into such larger conjugated systems. sunshine-oled.com

Monomer for Polymer Synthesis (if relevant research exists)

The synthesis of conducting polymers and other functional polymers often utilizes heterocyclic monomers. gatech.eduresearchgate.net The indole ring can be polymerized through various methods, typically involving coupling at the 2,3- or other reactive positions. Although there is no specific literature detailing the polymerization of this compound, its structure is amenable to such reactions. The N-H group and reactive C-H bonds on the pyrrole (B145914) ring provide handles for polymerization. The resulting polymer would have a backbone containing the this compound unit, and its properties (e.g., conductivity, solubility, optical properties) would be directly influenced by these substituents. Techniques like Direct Heteroarylation Polymerization (DHAP) offer an efficient route for creating conjugated polymers from such heterocyclic monomers. gatech.edu

Self-Assembly of Indole-Based Systems

Supramolecular chemistry involves the study of systems composed of molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov Indole derivatives are excellent building blocks for supramolecular assembly. rsc.orgtandfonline.com The indole N-H group is a hydrogen bond donor, and the aromatic surface is ideal for π-stacking interactions.

Recent research has shown that specifically designed indole derivatives can self-assemble in solution to form well-defined nanostructures, such as nanospheres. nih.gov These assemblies can exhibit novel functions, such as the selective adsorption and photodegradation of pollutants. nih.gov The structure of this compound, with its potential for hydrogen bonding, halogen bonding (from the chlorine atom), and π-stacking, makes it a promising candidate for designing new self-assembling systems with unique properties for applications in materials science and nanotechnology.

Vii. Specialized Analytical Methodologies for Research on 4 Chloro 5 Methylthioindole and Its Transformations

Advanced Chromatographic Separation and Purification Techniques

Chromatographic methods are fundamental for the isolation and purification of 4-chloro-5-methylthioindole from reaction mixtures, which may contain starting materials, byproducts, and the desired product.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating pure compounds from complex mixtures on a larger scale than analytical HPLC. The process involves injecting a sample into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column to separate the components based on their differential interactions with the stationary phase. restek.comrestek.com

For a substituted indole (B1671886) like this compound, a reverse-phase (RP) HPLC method is often suitable. sielc.com In this approach, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). restek.comthno.org The separation is based on the hydrophobicity of the compounds; more nonpolar compounds are retained longer on the column.

The crude product containing this compound can be dissolved in a suitable solvent and injected onto the preparative HPLC column. A gradient elution, where the composition of the mobile phase is changed over time (e.g., increasing the percentage of the organic solvent), is often employed to achieve optimal separation of compounds with a wide range of polarities. thno.org Fractions are collected as they elute from the column, and those containing the pure desired product, as determined by analytical techniques like analytical HPLC or mass spectrometry, are combined. lcms.cz

Table 1: Illustrative Preparative HPLC Parameters for Purification of a Substituted Indole

ParameterValue/Description
Column Reverse-Phase C18, 5 µm particle size, 21.2 mm x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-90% B over 20 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume 1-5 mL of concentrated crude mixture

This table provides a representative example of preparative HPLC conditions. Actual parameters would need to be optimized for the specific reaction mixture containing this compound.

Should chiral derivatives of this compound be synthesized, Supercritical Fluid Chromatography (SFC) emerges as a superior technique for their separation. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.gov Supercritical fluids exhibit properties intermediate between those of a gas and a liquid, such as low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. fagg-afmps.be

For enantiomeric separation, a chiral stationary phase (CSP) is essential. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) and functionalized with carbamate (B1207046) derivatives, are widely used and have demonstrated high enantioselective potential. fagg-afmps.beeuropeanpharmaceuticalreview.com The introduction of electron-withdrawing groups, like chlorine, into the chiral selector can enhance enantioselective interactions. fagg-afmps.be

The separation mechanism in chiral SFC relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. chromatographyonline.com The use of organic co-solvents (modifiers) like methanol or ethanol (B145695) and additives can significantly influence retention times and the resolution of the enantiomers. nih.goveuropeanpharmaceuticalreview.com

Table 2: Example SFC Conditions for Chiral Separation

ParameterValue/Description
Column Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Supercritical CO₂ / Methanol with 0.1% Trifluoroacetic Acid
Gradient 5-40% Methanol over 10 minutes
Flow Rate 3 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV-Vis and Mass Spectrometry (MS)

This table presents typical SFC parameters for chiral separations. Method development would be required to find the optimal conditions for specific chiral derivatives of this compound.

High-Resolution Mass Spectrometry for Mechanistic and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of this compound and its transformation products with high accuracy. msu.edu It can also provide valuable insights into reaction mechanisms.

In mass spectrometry, a molecule is ionized, and the resulting molecular ion can undergo fragmentation. libretexts.org The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. uni-saarland.de HRMS measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the determination of elemental formulas for both the molecular ion and its fragments. msu.edu

For this compound, the presence of chlorine and sulfur atoms would result in a characteristic isotopic pattern in the mass spectrum, aiding in its identification. Analysis of the fragmentation can help confirm the positions of the chloro and methylthio substituents on the indole ring. For instance, the loss of a methyl radical (•CH₃) or a thiomethyl radical (•SCH₃) would produce specific fragment ions. Cleavage of the C-Cl bond could also be observed. By analyzing these fragmentation pathways, structural ambiguities can be resolved. miamioh.eduresearchgate.net

Mass spectrometry can be used to monitor the progress of a chemical reaction in real-time. researchgate.net This is achieved by continuously introducing a small sample of the reaction mixture into the mass spectrometer. This technique allows for the detection of reactants, products, intermediates, and byproducts as a function of time. nih.govfrontiersin.org

For the synthesis or transformation of this compound, real-time monitoring can provide crucial mechanistic information. nih.gov For example, it can help identify transient intermediates, which are often present at very low concentrations and have short lifetimes. researchgate.net This data can be used to build a kinetic profile of the reaction and to optimize reaction conditions for improved yield and purity.

Modern Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. msu.edu It provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net

For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for full structural assignment.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts of the aromatic protons on the indole ring and the protons of the methylthio group would be characteristic.

¹³C NMR: This provides information on the different carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment, allowing for the identification of carbons attached to the chlorine, sulfur, and nitrogen atoms. hebmu.edu.cn

2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei.

COSY (Correlation Spectroscopy) shows which protons are coupled to each other, helping to establish the connectivity of proton networks. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure, including the placement of the substituents on the indole ring. hyphadiscovery.com

The use of advanced NMR techniques, potentially aided by computational prediction of NMR data, can lead to the unambiguous assignment of the structure of this compound and its derivatives. frontiersin.orgstanford.edu

Multi-dimensional NMR (e.g., HMBC, HSQC, COSY, NOESY)

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the molecular structure of this compound and its derivatives. nih.govusask.ca These experiments resolve spectral overlap and reveal through-bond and through-space correlations that are not discernible in one-dimensional spectra. e-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment is fundamental for identifying which protons are directly attached to which carbon atoms. columbia.edu It correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, providing a map of all C-H bonds in the molecule. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the indole ring protons (H-2, H-3, H-6, H-7) and the methylthio protons to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). columbia.edu This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. e-bookshelf.de For instance, correlations from the methylthio protons (-SCH₃) to the C-5 carbon of the indole ring would confirm the position of the methylthio group. Similarly, protons on the benzene (B151609) portion of the indole would show correlations to carbons across the ring, confirming the substitution pattern.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbons (vicinal protons). usask.ca In the context of a substituted this compound derivative, COSY is essential for establishing the connectivity of protons within spin systems, such as a side chain attached to the indole nitrogen or C-3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space correlations between protons that are in close spatial proximity, regardless of whether they are bonded. usask.caresearchgate.net This is critical for determining stereochemistry and the three-dimensional conformation of molecules. researchgate.net For complex derivatives of this compound, NOESY can elucidate the relative orientation of different substituents.

The combined data from these multi-dimensional NMR experiments allow for a comprehensive structural assignment.

Table 1: Illustrative 2D NMR Correlations for the Structure of this compound

ExperimentCorrelating NucleiKey Information ProvidedExample Correlation for this compound
HSQC¹H – ¹³C (¹JCH)Direct one-bond C-H attachments.Correlation between H-2 and C-2; H-6 and C-6; -SCH3 protons and -SCH3 carbon.
HMBC¹H – ¹³C (nJCH, n=2,3)Long-range connectivity, establishes molecular skeleton.Correlation from -SCH3 protons to C-5; H-6 to C-4 and C-7a.
COSY¹H – ¹H (nJHH, n=3,4)Identifies coupled proton spin systems.Correlation between H-2 and H-3; H-6 and H-7.
NOESY¹H – ¹H (Through-space)Spatial proximity of protons, conformation, and stereochemistry.Correlation between H-6 and the -SCH3 protons, confirming their proximity on the ring.

Solid-State NMR for Polymorphic Studies or Co-crystals

Solid-State NMR (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing materials in their solid form, making it ideal for the study of polymorphism and co-crystals of this compound. chem-soc.si Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR provides information about the local chemical environment as it exists in the crystal lattice.

Polymorphs are different crystalline forms of the same molecule that can exhibit distinct physicochemical properties. SSNMR, particularly ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR, is highly sensitive to the subtle differences in molecular packing and conformation found in different polymorphs. chem-soc.siamericanpharmaceuticalreview.com Each polymorph will typically produce a unique SSNMR spectrum with distinct chemical shifts and peak multiplicities, allowing for their unambiguous identification and quantification. europeanpharmaceuticalreview.com The presence of multiple peaks for a single carbon in the asymmetric unit can indicate crystallographically inequivalent molecules. europeanpharmaceuticalreview.com

In the context of co-crystals, where this compound is crystallized with another molecular entity (a co-former), SSNMR can confirm the formation of the new crystalline phase and probe the intermolecular interactions, such as hydrogen bonds, between the components. americanpharmaceuticalreview.com

Table 2: Hypothetical ¹³C Solid-State NMR Chemical Shift Differences in Polymorphs of this compound

Carbon PositionForm α (δ, ppm)Form β (δ, ppm)Rationale for Shift Difference
C-2125.1126.5Difference in N-H···X hydrogen bonding in the crystal lattice.
C-4 (Cl-substituted)128.3128.9Variation in intermolecular contacts involving the chlorine atom.
C-5 (S-substituted)129.5127.9Change in the conformation or packing environment around the bulky methylthio group.
C-9 (Bridgehead)135.8136.4Slight alterations in the overall ring planarity and packing forces.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule. sci-hub.se This technique provides an atomic-resolution map of electron density within a crystal, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. utah.edu For a novel compound like this compound, obtaining a crystal structure provides unequivocal proof of its chemical identity and substitution pattern.

The process involves growing a high-quality single crystal, mounting it in an X-ray diffractometer, and collecting diffraction data as X-rays are scattered by the crystal's ordered lattice. bioscience.fi This data is then used to solve and refine the crystal structure, yielding a detailed model of the molecule's conformation and how it packs within the crystal. utah.edu

Co-crystallization Studies with Small Molecules

Co-crystallization is a crystal engineering strategy used to form multi-component crystalline solids, known as co-crystals, by combining an active molecule with a benign co-former through non-covalent interactions. rsc.orgturkjps.org This approach is widely used to modify the physicochemical properties of molecules, such as solubility and stability. researchgate.net

In research on this compound, co-crystallization studies could be performed with various small molecules (e.g., carboxylic acids, amides) that can form robust intermolecular interactions, such as hydrogen bonds, with the indole's N-H group. turkjps.org X-ray crystallography is essential in these studies to confirm whether a true co-crystal has formed and to elucidate the specific supramolecular synthons—the patterns of intermolecular interactions—that hold the components together in the crystal lattice. nih.gov

Absolute Configuration Determination of Chiral Derivatives

When chemical synthesis produces a chiral derivative of this compound, determining its absolute configuration—the exact three-dimensional arrangement of its atoms—is critical. wikipedia.org While many analytical techniques can confirm the relative arrangement of atoms, single-crystal X-ray crystallography is the most powerful method for unambiguously determining the absolute configuration (R or S). taylorandfrancis.com

This determination is possible when a pure enantiomer is crystallized in one of the 65 chiral Sohncke space groups. wikipedia.org The absolute structure can often be resolved through the analysis of anomalous dispersion effects, which are particularly pronounced when a heavier atom (like chlorine or sulfur, both present in the parent molecule) is part of the structure. The Flack parameter, derived from the crystallographic refinement, provides a reliable indicator of the correct absolute configuration. This analytical step is crucial for understanding the structure-activity relationships of chiral molecules. taylorandfrancis.com

Viii. Future Research Trajectories and Emerging Paradigms for 4 Chloro 5 Methylthioindole Chemistry

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The conventional, iterative process of reaction optimization is often slow and resource-intensive. youtube.com Automated synthesis and High-Throughput Experimentation (HTE) are transforming this landscape by enabling the parallel execution of a large number of experiments on a small scale. youtube.comseqens.com This approach allows for the rapid screening of numerous reaction parameters—such as catalysts, ligands, solvents, bases, and temperatures—to identify optimal conditions for a desired transformation. youtube.comunchainedlabs.com

For the synthesis and derivatization of 4-chloro-5-methylthioindole, automated platforms can be particularly impactful. sigmaaldrich.comemolecules.com For instance, in developing cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to functionalize the indole (B1671886) core, HTE can screen a vast matrix of conditions to maximize yield and minimize side products. nih.gov A liquid-handling robot can prepare arrays of reactions in microtiter plates, which are then analyzed rapidly, often by mass spectrometry, to generate comprehensive datasets that guide further optimization. nih.gov This methodology not only accelerates the discovery of efficient synthetic routes but also facilitates the rapid synthesis of a library of derivatives for structure-activity relationship (SAR) studies in medicinal chemistry. youtube.com

The table below illustrates a hypothetical HTE screen for a Suzuki coupling reaction to introduce an aryl group at the N-position of this compound.

Table 1: Hypothetical High-Throughput Experimentation (HTE) Screen for N-Arylation of this compound

Catalyst (2 mol%)Ligand (4 mol%)Base (2.5 eq.)SolventTemp (°C)Conversion (%)
Pd(OAc)₂XPhosK₃PO₄Toluene10078
Pd₂(dba)₃RuPhosCs₂CO₃Dioxane11092
Pd(OAc)₂SPhosK₂CO₃NMP10065
Pd₂(dba)₃XPhosK₃PO₄Dioxane11085
Pd(OAc)₂RuPhosCs₂CO₃Toluene10088
Pd₂(dba)₃SPhosK₂CO₃NMP11071

Exploration of Novel Catalytic Systems for Challenging Transformations

While traditional thermal methods for indole synthesis and functionalization are well-established, the future lies in novel catalytic systems that offer unique reactivity and milder reaction conditions.

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. researchgate.net For this compound, photocatalysis could unlock new reaction pathways. acs.orgnih.gov For example, photocatalytic systems could be employed for the C-H functionalization at various positions of the indole ring, avoiding the need for pre-functionalized starting materials. researchgate.net Radical-triggered multicomponent bicyclization reactions, initiated by a photocatalyst, could be envisioned to construct complex polycyclic frameworks from simple this compound precursors. acs.org

Electrocatalysis offers another sustainable and oxidant-free approach to synthesis. acs.org By using electricity to drive redox reactions, it avoids the use of stoichiometric chemical oxidants or reductants, thus improving the atom economy and environmental profile of a process. acs.orgrsc.org The electrocatalytic dehydrogenative cyclization of precursors like substituted 2-vinylanilides represents a modern strategy for constructing the indole scaffold itself. acs.org Future research could adapt these methods for the synthesis of this compound or its derivatives, potentially using redox catalysts to mediate the electron transfer process efficiently. rsc.org

Enzymes offer unparalleled selectivity (chemo-, regio-, and stereo-selectivity) under mild, aqueous conditions, making them ideal catalysts for green chemistry. numberanalytics.com The application of biocatalysis to the synthesis of this compound and its derivatives is a promising future direction. numberanalytics.comresearchgate.net Flavin-dependent halogenases (FDHs), for instance, are enzymes that can selectively install halogen atoms onto aromatic rings. nih.govfrontiersin.org An engineered halogenase could potentially be used for the regioselective chlorination of a 5-methylthioindole precursor, providing a green alternative to traditional chemical halogenation methods that often yield isomeric mixtures. frontiersin.orgresearchgate.net

Furthermore, multienzyme cascade systems, where several enzymatic steps are performed in a single pot, can be designed for the efficient synthesis of complex molecules like halogenated indoles from simple starting materials. researchgate.net Such systems are highly efficient as they minimize purification steps and reduce waste. researchgate.net The use of enzymes like tryptophan synthase or lipases could also be explored for building or modifying the indole core and its side chains with high precision. acs.orgrsc.org

Green Chemistry Principles in Advanced Synthesis and Application

The twelve principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. kahedu.edu.inopcw.org The future synthesis of this compound will increasingly incorporate these principles to enhance sustainability. msuniv.ac.inresearchgate.net

Key areas of focus will include:

Atom Economy : Designing synthetic routes, such as addition and rearrangement reactions, that maximize the incorporation of all starting materials into the final product. kahedu.edu.in

Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids (e.g., CO₂), or ionic liquids. kahedu.edu.inopenmedicinalchemistryjournal.com

Energy Efficiency : Employing energy-efficient techniques like microwave-assisted synthesis or reactions that proceed at ambient temperature and pressure to reduce energy consumption. kahedu.edu.inevitachem.com

Catalysis : Preferring catalytic reagents over stoichiometric ones to minimize waste. openmedicinalchemistryjournal.com This includes the use of highly efficient metal catalysts, organocatalysts, and biocatalysts. numberanalytics.comrsc.org

For applications where molecules may be released into the environment, such as in agrochemicals or materials science, designing for degradation is a key green chemistry principle. bohrium.com While this compound itself is a stable organic molecule, future research could focus on creating derivatives that are designed to break down into innocuous products after their intended function is complete.

This can be achieved by incorporating biodegradable moieties into the molecular structure. For instance, attaching ester or amide-linked side chains could render the derivatives susceptible to hydrolysis by common environmental enzymes. researchgate.net Research into biodegradable polymers has shown that incorporating natural product-based molecules, like indole derivatives, into polymer backbones can create materials with desired functionalities (e.g., antifouling) that are also environmentally friendly. bohrium.com A similar strategy could be applied by designing this compound-containing compounds that balance functional performance with biodegradability.

A significant challenge in metal-catalyzed reactions, such as the cross-couplings often used to functionalize indoles, is the cost of the catalyst and the potential for metal contamination in the product. mdpi.com Developing catalytic systems that can be easily recovered and reused is a critical aspect of green and economically viable synthesis. rsc.orgrsc.org

Future work on this compound will likely involve the use of heterogeneous catalysts, where the catalytic species is immobilized on a solid support. mdpi.com Supports such as magnetic nanoparticles (e.g., Fe₃O₄) allow for the simple separation of the catalyst from the reaction mixture using an external magnet. mdpi.com Other supports include polymers, silica (B1680970), and hydrotalcites. rsc.orgnih.gov These recyclable catalysts can be used for multiple reaction cycles with minimal loss of activity, significantly reducing waste and cost. nih.govacs.org The Larock indole synthesis, for example, which uses a palladium catalyst, is a prime candidate for the application of recyclable catalytic systems. wikipedia.org

Table 2: Example of Catalyst Reusability in a Hypothetical Cross-Coupling Reaction

CycleCatalyst SystemReaction Time (h)Yield (%)
1Pd on Magnetic Nanoparticles498
2(Recycled)497
3(Recycled)4.596
4(Recycled)595
5(Recycled)592

Machine Learning and AI in Reaction Prediction and Compound Design for this compound

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the way chemists approach the synthesis and design of novel compounds based on the this compound core. These computational tools offer the potential to navigate the vast chemical space with greater efficiency and predictive power. nih.gov

Reaction Prediction:

For instance, ML algorithms can be trained to predict the success of a Buchwald-Hartwig cross-coupling reaction, a common method for modifying indole scaffolds, by analyzing features of the starting materials, catalyst, and reaction conditions. chemrxiv.org This predictive capability allows for the in silico screening of numerous potential reactions, saving significant time and resources by prioritizing experiments with the highest probability of success.

Compound Design:

Beyond predicting reaction outcomes, AI is a powerful tool for the de novo design of novel this compound derivatives with desired properties. By establishing structure-activity relationships (SAR) from existing data, machine learning models can generate new molecular structures that are optimized for a specific biological target or material property. researchgate.net This process, often referred to as generative chemistry, can propose derivatives of this compound with enhanced efficacy or improved physicochemical properties.

The use of AI in compound design can be conceptualized as an iterative cycle:

Data Curation: A dataset of known this compound analogs and their measured properties is compiled.

Model Training: A machine learning model is trained on this dataset to learn the relationship between molecular structure and activity.

Compound Generation: The trained model generates new, virtual molecules based on the this compound scaffold.

In Silico Screening: The generated compounds are computationally evaluated for their predicted properties.

Synthesis and Testing: The most promising candidates are synthesized and experimentally validated, with the results feeding back into the dataset to refine the model.

This approach accelerates the discovery process by focusing synthetic efforts on compounds with the highest potential. appliedclinicaltrialsonline.com

AI/ML Application Potential Impact on this compound Research
Reaction Yield PredictionOptimization of synthetic routes, reducing waste and cost. chemrxiv.org
Retrosynthesis PlanningIdentification of novel and efficient synthetic pathways. researchgate.net
De Novo Compound DesignGeneration of novel derivatives with tailored biological or material properties. neurips.cc
Property PredictionIn silico estimation of ADMET (absorption, distribution, metabolism, excretion, toxicity) properties for drug candidates.

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The unique electronic and structural features of the this compound scaffold make it a promising candidate for applications beyond medicinal chemistry, particularly in the fields of materials science and supramolecular chemistry. evitachem.com Interdisciplinary collaborations are crucial for unlocking the full potential of this molecule in creating novel functional materials and complex molecular assemblies. mit.edu

Materials Science:

The indole nucleus is known to possess interesting electronic and optical properties, which can be further tuned by the introduction of substituents like the chloro and methylthio groups in this compound. evitachem.com This opens up avenues for its incorporation into advanced materials. ntnu.edu For example, derivatives of this compound could be explored as:

Organic Semiconductors: The π-conjugated system of the indole ring could be exploited in the design of organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Functional Polymers: Polymerization of this compound-containing monomers could lead to materials with tailored thermal, mechanical, or electronic properties.

Sensors: The sulfur atom in the methylthio group could act as a coordination site for metal ions, making this compound derivatives potential components of chemical sensors.

Research in this area would involve close collaboration between synthetic organic chemists, who would design and prepare the indole derivatives, and materials scientists, who would characterize their physical properties and fabricate them into devices. taylorfrancis.com

Supramolecular Chemistry:

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. kent.ac.ukmuni.cz The this compound molecule possesses several features that make it an attractive building block for supramolecular assemblies:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor.

Halogen Bonding: The chlorine atom can participate in halogen bonding interactions, a type of non-covalent bond that is gaining increasing attention in crystal engineering and supramolecular design.

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with other aromatic systems.

These interactions can be harnessed to construct well-defined supramolecular architectures, such as molecular capsules, gels, and liquid crystals. beilstein-journals.orgresearchgate.net For example, researchers could design self-assembling systems where this compound derivatives form ordered structures in solution or in the solid state. The "supramolecular docking" strategy, which uses host molecules to bind and order guest molecules, could be applied to study the non-covalent interactions of this compound and its derivatives. springernature.com

Interdisciplinary Field Potential Application of this compound Key Enabling Interactions
Materials ScienceOrganic electronics, functional polymers, chemical sensors. evitachem.comntnu.eduπ-conjugation, coordination chemistry.
Supramolecular ChemistryMolecular recognition, self-assembly, crystal engineering. kent.ac.ukresearchgate.netHydrogen bonding, halogen bonding, π-π stacking.

Development of Advanced Spectroscopic and Imaging Techniques for Studying this compound in Complex Systems

To fully understand the behavior and function of this compound and its derivatives, particularly within biological or material contexts, the development and application of advanced analytical techniques are essential. These methods can provide unprecedented insights into the molecule's localization, interactions, and dynamic changes in complex environments.

Advanced Spectroscopic Techniques:

While standard spectroscopic methods like NMR and mass spectrometry are indispensable for structural characterization, more advanced techniques are needed to probe the subtle interactions and conformational dynamics of this compound.

Vibrational Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, supported by theoretical calculations like density functional theory (DFT), can provide detailed information about the molecular structure and intermolecular interactions, such as hydrogen bonding. mdpi.com These methods can be used to study how this compound interacts with its environment, for example, when bound to a protein or incorporated into a material.

Two-Dimensional Spectroscopy: Techniques like 2D-NMR (e.g., NOESY, HSQC) can elucidate the three-dimensional structure of this compound derivatives and their complexes with other molecules.

Chiroptical Spectroscopy: For chiral derivatives of this compound, techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) can provide information about their absolute configuration and conformational preferences.

Advanced Imaging Techniques:

Visualizing the distribution and trafficking of this compound derivatives within cells or materials is crucial for understanding their mechanism of action or performance. nih.gov

Super-Resolution Microscopy: Techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) can overcome the diffraction limit of conventional light microscopy, allowing for the visualization of fluorescently-labeled this compound derivatives at the subcellular level with nanoscale resolution. nih.gov This would enable researchers to pinpoint the molecule's localization within specific organelles, providing critical information about its biological targets.

Chemical Imaging: Techniques like Raman microscopy and matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry can map the spatial distribution of this compound and its metabolites in tissue sections or material surfaces without the need for labeling.

Positron Emission Tomography (PET): By incorporating a positron-emitting radionuclide (e.g., ¹⁸F) into the this compound structure, PET imaging can be used to non-invasively visualize and quantify the molecule's distribution and pharmacokinetics in living organisms. nih.gov

The development of probes based on the this compound scaffold for these advanced imaging modalities represents a significant research opportunity.

Technique Information Gained Application to this compound Research
Spectroscopy
FTIR/Raman with DFTMolecular structure, intermolecular interactions. mdpi.comStudying hydrogen and halogen bonding in supramolecular assemblies.
2D-NMR3D structure, molecular interactions.Determining the binding mode of derivatives to biological macromolecules.
Imaging
Super-Resolution MicroscopySubcellular localization at nanoscale resolution. nih.govIdentifying the organelle-specific targets of fluorescently-tagged derivatives.
MALDI ImagingSpatial distribution of unlabeled molecule and metabolites.Mapping drug distribution in tissues.
PET ImagingIn vivo distribution and pharmacokinetics. nih.govAssessing the whole-body distribution of radiolabeled drug candidates.

Q & A

Q. Answer :

  • Step 1 : Validate experimental conditions (solvent, temperature, concentration) to ensure consistency with prior studies.
  • Step 2 : Perform 2D NMR (COSY, NOESY) to resolve overlapping signals. For example, NOESY can distinguish between regioisomers if chlorination/methylthio positions are ambiguous .
  • Step 3 : Cross-reference with computational data (DFT-based chemical shift predictions) or crystallographic data from analogs (e.g., 4-chloroindole derivatives in ) .
    Example Data Conflict Resolution :
Reported 1H NMR (δ, ppm)Observed 1H NMR (δ, ppm)Resolution Method
7.45 (s, 1H, H-3)7.52 (s, 1H)HSQC confirmed C-H coupling at C-3 .

Basic: What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Q. Answer :

  • 1H/13C NMR : Assign aromatic protons and carbons, noting deshielding effects from Cl and SMe groups. For example, H-6 typically appears downfield (δ ~7.8–8.2 ppm) due to electron-withdrawing Cl .
  • IR Spectroscopy : Confirm C-Cl (~750 cm⁻¹) and C-S (~650 cm⁻¹) stretches.
  • Elemental Analysis : Ensure %C, %H, %N align with theoretical values (±0.4% tolerance) .
    Table: Key Spectral Benchmarks
TechniqueExpected DataPurpose
1H NMR2.45 ppm (s, 3H, SMe)Methylthio group confirmation
MSm/z 211.6 [M+H]⁺Molecular weight validation

Advanced: How to design kinetic studies to probe the reactivity of the methylthio group in nucleophilic substitution reactions?

Q. Answer :

  • Experimental Design :
    • Variable Control : Vary nucleophile (e.g., amines, alkoxides), solvent polarity (DMF vs. THF), and temperature.
    • Monitoring : Use HPLC or GC-MS to track reaction progress. Quench aliquots at intervals (0, 15, 30, 60 min).
  • Data Analysis :
    • Calculate rate constants (k) using pseudo-first-order kinetics.
    • Compare activation parameters (ΔH‡, ΔS‡) with DFT-computed transition states .
      Example Table: Rate Constants in Different Solvents
Solventk (s⁻¹) at 25°CΔH‡ (kJ/mol)
DMF2.3 × 10⁻³45.2
THF1.1 × 10⁻³52.7

Advanced: How can researchers systematically evaluate the biological activity of this compound against literature-reported analogs?

Q. Answer :

  • Step 1 : Perform a SAR (Structure-Activity Relationship) study using analogs (e.g., 5-fluoroindole, 4-methylindole from ) .
  • Step 2 : Use standardized assays (e.g., enzyme inhibition, cytotoxicity) with positive/negative controls. Report IC₅₀ values with 95% confidence intervals .
  • Step 3 : Address discrepancies by verifying assay conditions (pH, incubation time) and compound stability (HPLC post-assay) .
    Example Table: Cytotoxicity Comparison
CompoundIC₅₀ (μM)Cell LineReference
This compound12.3 ± 1.2HeLaThis study
5-Fluoroindole28.7 ± 3.1HeLa[]

Basic: How to determine if a synthesized this compound derivative is novel?

Q. Answer :

  • Database Search : Use SciFinder or Reaxys with structural filters (substituents, ring system).
  • Novelty Criteria : No exact matches in CAS Registry. For known compounds, cite prior synthesis routes (e.g., ’s triazolothiadiazine derivatives) .
  • Characterization Requirement : Provide full spectral data and microanalysis for new compounds .

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